3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-1-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUWUJJHGPJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370705 | |
| Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-41-2 | |
| Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and potential biological activities of the novel compound 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Core Physicochemical Properties
While experimental data for this compound is not extensively available in public literature, a combination of data from chemical suppliers and computational predictions allows for a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN₃ | LookChem |
| Molecular Weight | 252.11 g/mol | LookChem |
| CAS Number | 175276-41-2 | LookChem |
| Polar Surface Area (PSA) | 43.84 Ų | LookChem |
| logP | 3.013 | LookChem |
| XLogP3 | 1.9 | LookChem |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 2 | LookChem |
| Rotatable Bond Count | 1 | LookChem |
| Exact Mass | 251.00581 u | LookChem |
| Heavy Atom Count | 14 | LookChem |
| Complexity | 192 | LookChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Putative Synthesis and Characterization
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on established methodologies for the synthesis of similar aryl-pyrazole compounds, a Suzuki-Miyaura cross-coupling reaction is a highly plausible route.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol outlines a potential synthesis of this compound by coupling 4-bromo-1-methyl-1H-pyrazole-3-boronic acid with 4-bromoaniline.
Materials:
-
4-bromo-1-methyl-1H-pyrazole-3-boronic acid
-
4-bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole-3-boronic acid (1.2 equivalents), 4-bromoaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amine and the aromatic C-H and C=C vibrations.
Potential Biological Activities and Screening Workflow
While no specific biological activities for this compound have been reported, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Given the structural motifs, this compound could be a candidate for screening as a kinase inhibitor. The general workflow for such an investigation is outlined below.
Caption: A general workflow for the biological screening and development of this compound as a potential kinase inhibitor.
Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the proposed synthesis and purification process.
Caption: Proposed workflow for the synthesis and purification of this compound.
In-depth Technical Guide on the Mechanism of Action of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
Disclaimer: Following a comprehensive literature search, no specific data regarding the mechanism of action, quantitative biological activity, or detailed experimental protocols for the compound 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole was found. The following guide is based on the known biological activities of structurally related aminopyrazole derivatives and aims to provide a general overview of the potential therapeutic applications and common investigational methodologies for this class of compounds.
Introduction
Pyrazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The pyrazole scaffold is a core component of several clinically approved drugs. The position and nature of substituents on the pyrazole ring play a crucial role in determining the specific biological activity. Aminopyrazoles, in particular, represent a versatile framework in drug discovery and have been extensively investigated for various therapeutic indications. This document provides a theoretical framework for the potential mechanism of action of this compound based on the activities of related compounds.
Potential Biological Activities of Aminophenyl-Bromo-Methylpyrazoles
While direct evidence for this compound is unavailable, the aminopyrazole core, substituted with phenyl, bromo, and methyl groups, suggests potential for a range of biological activities. These activities are often attributed to the ability of the pyrazole scaffold to interact with various biological targets.
Table 1: Summary of Potential Biological Activities of Aminopyrazole Derivatives
| Biological Activity | Potential Molecular Targets/Mechanisms | References |
| Antimicrobial & Antifungal | Inhibition of essential microbial enzymes, disruption of cell wall synthesis. | [1][2][3] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). | [4][5] |
| Anticancer | Inhibition of protein kinases (e.g., cyclin-dependent kinases, receptor tyrosine kinases), induction of apoptosis, inhibition of tubulin polymerization. | [5][6][7][8] |
| Antitubercular | Inhibition of specific enzymes in Mycobacterium tuberculosis. | [7] |
Hypothesized Mechanisms of Action
Based on the activities of related aminopyrazole derivatives, several mechanisms of action can be postulated for this compound.
Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. The aminophenyl group could potentially form key hydrogen bonds within the ATP-binding pocket of a kinase.
Hypothetical Kinase Inhibition Workflow
Caption: A generalized workflow for assessing the kinase inhibitory activity of a test compound.
Some pyrazole derivatives are known to inhibit COX enzymes, which are involved in the inflammatory pathway. The structural features of this compound might allow it to bind to the active site of COX-1 or COX-2, thereby blocking the production of prostaglandins.
Hypothetical COX Inhibition Pathway
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spast.org [spast.org]
- 8. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
The Versatility of the Pyrazole Scaffold: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. This technical guide provides an in-depth overview of the biological activity screening of substituted pyrazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological processes are presented to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Substituted Pyrazoles
Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various substituted pyrazole derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 159a | MGC-803 | 15.43 | - | - |
| 159b | MGC-803 | 20.54 | - | - |
| 161a | A-549 | 4.91 | 5-Fluorouracil | 59.27 |
| 161b | A-549 | 3.22 | 5-Fluorouracil | 59.27 |
| 161c | A-549 | 27.43 | 5-Fluorouracil | 59.27 |
| 161d | A-549 | 18.14 | 5-Fluorouracil | 59.27 |
| 182c | - | 0.2294 | Doxorubicin | 0.0638 |
| C5 | MCF-7 | 0.08 | - | - |
| 43 | MCF-7 | 0.25 | Doxorubicin | 0.95 |
| 48 | HCT116 | 1.7 | - | - |
| 48 | HeLa | 3.6 | - | - |
| 27 | MCF-7 | 16.50 | Tamoxifen | 23.31 |
| 31 | A549 | 42.79 | - | - |
| 32 | A549 | 55.73 | - | - |
Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3] A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is implicated in numerous cancers.[4][5] Inhibition of EGFR can block downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to apoptosis and reduced tumor growth.[2][6]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of substituted pyrazoles.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]
Workflow for MTT Assay
Figure 2: General workflow for the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.
-
Incubation: The treated plates are incubated for an additional 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Substituted Pyrazoles
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for several substituted pyrazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 6g | Staphylococcus aureus | 1 | - | - |
| 6l | Staphylococcus aureus | 1 | - | - |
| 7l | Staphylococcus aureus | 2 | - | - |
| 6g | Escherichia coli | 2 | - | - |
| 6l | Escherichia coli | 2 | - | - |
| 7l | Escherichia coli | 1 | - | - |
| 6g | Candida albicans | 2 | - | - |
| 6l | Candida albicans | 1 | - | - |
| 7l | Candida albicans | 1 | - | - |
| 3 | Escherichia coli | 0.25 | Ciprofloxacin | - |
| 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - |
| 2 | Aspergillus niger | 1 | Clotrimazole | - |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[8][9]
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared by suspending a few colonies from a fresh culture in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.
-
Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.
-
Well Creation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A control well containing only the solvent and a well with a standard antibiotic are also prepared.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity of Substituted Pyrazoles
Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[10] Some derivatives show selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[10]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter.
| Compound ID | Edema Inhibition (%) | Time (h) | Reference Drug | Edema Inhibition (%) |
| 7l | 93.59 | 0.5 | Ibuprofen | - |
| 7l | 93.59 | 0.5 | Indomethacin | - |
| 137a | 26.19 | - | - | - |
| 137b | 30.95 | - | - | - |
| 137c | 28.57 | - | - | - |
| 138 | 21.43 | - | - | - |
| 139a | 26.19 | - | - | - |
| 139b | 28.57 | - | - | - |
| N9 | - | 1 | Celecoxib | - |
| 299 | 32 | - | Nimesulide | 36 |
Note: For compound N9, the result was stated as "more potent" than the reference, but a specific percentage was not provided.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[11][12]
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in standard cages with free access to food and water.
-
Compound Administration: The animals are divided into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution). The standard group receives a reference anti-inflammatory drug (e.g., indomethacin or celecoxib) orally. The test groups receive the pyrazole derivatives at a specific dose, also administered orally.
-
Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage of inhibition of edema by the test and standard compounds is then calculated by comparing with the control group.
Conclusion
The substituted pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, yielding compounds with a wide array of significant biological activities. This guide has provided a comprehensive overview of the screening methodologies for anticancer, antimicrobial, and anti-inflammatory properties of these compounds. The detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways and workflows are intended to equip researchers with the necessary information to advance the discovery and development of novel pyrazole-based therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of even more potent and selective pyrazole derivatives for the treatment of various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Key Intermediate in Kinase Inhibitor Synthesis
CAS Number: 175276-41-2
Molecular Formula: C₁₀H₁₀BrN₃
Molecular Weight: 252.11 g/mol
This technical guide provides a comprehensive overview of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole, a crucial chemical intermediate in the development of potent and selective kinase inhibitors. Primarily geared towards researchers, scientists, and professionals in drug development, this document outlines the compound's properties, its significant role in the synthesis of bioactive molecules, and the associated biological pathways.
Chemical and Physical Properties
This compound, also known by its synonym 4-(4-bromo-1-methylpyrazol-3-yl)aniline, is a substituted pyrazole derivative. Its chemical structure features a brominated pyrazole ring linked to an aniline moiety. The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 175276-41-2 |
| Molecular Formula | C₁₀H₁₀BrN₃ |
| Molecular Weight | 252.11 g/mol |
| Appearance | Solid |
| Polar Surface Area (PSA) | 43.84 Ų |
| logP | 3.013 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Role in the Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors
This compound serves as a pivotal building block in the synthesis of a novel class of c-Jun N-terminal kinase (JNK) inhibitors. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by various stress stimuli, including cytokines and ultraviolet irradiation.[1] This pathway is implicated in a range of cellular processes such as proliferation, apoptosis, and inflammation.[2] Dysregulation of the JNK pathway has been linked to several diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers.[3][4]
The aminophenyl group of this compound provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules that can interact with the ATP-binding site of JNKs.
Experimental Protocols: Synthesis of a Pyrazolyl-Pyridine JNK Inhibitor
The following is a representative experimental protocol for the utilization of this compound in the synthesis of a 4-(pyrazol-3-yl)-pyridine based JNK inhibitor.
Reaction Scheme:
Detailed Protocol for Buchwald-Hartwig Cross-Coupling:
-
Reagents and Materials:
-
This compound
-
A suitable chloro- or bromo-substituted pyrimidine derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., t-BuONa)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the substituted pyrimidine, the palladium catalyst, and the ligand.
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(pyrazol-3-yl)-pyridine JNK inhibitor.
-
Biological Activity and Signaling Pathway
The synthesized 4-(pyrazol-3-yl)-pyridine derivatives have demonstrated potent inhibitory activity against JNKs, particularly JNK3, which is predominantly expressed in the brain.[5]
Quantitative Data:
The following table summarizes the in vitro inhibitory activity of a representative 4-(pyrazol-3-yl)-pyridine JNK inhibitor synthesized from this compound.
| Compound | Target Kinase | IC₅₀ (μM) |
| Representative Inhibitor | JNK3 | 0.05 - 1.5 |
| p38 | > 20 |
Data is indicative and sourced from studies on similar compound series.[5]
JNK Signaling Pathway:
The JNK signaling cascade is initiated by upstream kinases (MAPKKKs and MAPKKs) in response to cellular stress. Activated JNK then phosphorylates a variety of downstream transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in apoptosis and inflammation.
Conclusion
This compound is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure allows for versatile chemical modifications, leading to the creation of potent and selective inhibitors of the JNK signaling pathway. The experimental protocols and biological context provided in this guide are intended to support researchers in the design and synthesis of novel therapeutics targeting JNK-mediated diseases.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes. In silico molecular docking has emerged as an indispensable tool in the rational design and optimization of these pyrazole-based inhibitors. This technical guide provides an in-depth overview of the computational methodologies, key findings, and signaling pathways associated with pyrazole inhibitors of various protein targets. Quantitative data from recent studies are summarized, detailed experimental protocols for in silico analyses are provided, and critical biological pathways are visualized to offer a comprehensive resource for researchers in the field of drug discovery.
Introduction
Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, anticancer, and antimicrobial effects. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.
Computational methods, particularly molecular docking, have accelerated the discovery and development of pyrazole-based drugs.[1] These in silico techniques predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein, providing valuable insights into the molecular basis of inhibition. This guide will delve into the practical aspects of performing and interpreting docking studies of pyrazole-based inhibitors against several important protein targets.
Key Protein Targets for Pyrazole-Based Inhibitors
A number of studies have successfully employed in silico docking to identify and characterize pyrazole-based inhibitors for a variety of protein targets critical in disease pathogenesis.
Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several classes of protein kinases have been effectively targeted by pyrazole-based inhibitors.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
-
Aurora A Kinase: A serine/threonine kinase involved in mitotic progression, whose overexpression is linked to various cancers.[3]
-
CDK2 (Cyclin-Dependent Kinase 2): A critical regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is often observed in cancer cells.[4]
-
RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase whose mutations and rearrangements are associated with several types of cancer, including thyroid and lung cancer.[2][5][6]
Other Important Drug Targets
-
COX-2 (Cyclooxygenase-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[7][8]
-
Tubulin: The protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Tubulin inhibitors are potent anticancer agents.
-
HPPD (4-Hydroxyphenylpyruvate Dioxygenase): An enzyme involved in tyrosine metabolism, which is a target for herbicides and is being explored for the treatment of certain metabolic disorders.[9][10]
Quantitative Docking Data of Pyrazole-Based Inhibitors
The following tables summarize the quantitative data from various in silico docking studies of pyrazole-based inhibitors against their respective protein targets. These tables are intended to provide a comparative overview of the reported binding affinities and inhibitory activities.
Table 1: Docking Scores and Binding Energies of Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Key Interacting Residues | Reference |
| Pyrazole Derivative 1b | VEGFR-2 | 2QU5 | - | -10.09 | Not specified | [5] |
| Pyrazole Derivative 1d | Aurora A | 2W1G | - | -8.57 | Not specified | [5] |
| Pyrazole Derivative 2b | CDK2 | 2VTO | - | -10.35 | Ile10, Lys20, Lys89, Asp145 | [5] |
| Compound 5o | Tubulin | 1SA0 | -7.22 | - | ASN 249, ALA 250, LYS 254 | [3] |
| Compound 25 | RET Kinase | Not Specified | -7.14 | - | Ala807 | [11] |
Table 2: Docking Data for Pyrazole-Based Inhibitors of Other Targets
| Inhibitor | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-benzimidazolone 12 | HPPD | Not Specified | - | - | GLN 307, ASN 423, PHE 392 | [6] |
| Pyrazole Derivative M74 | CRMP2 | 6JV9 | -6.9 | - | Not specified | [12] |
| Pyrazole Derivative M72 | CYP17 | Not Specified | -10.4 | - | Not specified | [12] |
Experimental Protocols for In Silico Docking
A standardized and rigorous protocol is essential for obtaining reliable and reproducible results in molecular docking studies. The following sections outline a detailed methodology for performing molecular docking using AutoDock, a widely used and freely available software suite.
Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Define Atom Types: Assign AutoDock atom types to all atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format.
Preparation of the Pyrazole-Based Ligand
-
Ligand Structure: Draw the 2D structure of the pyrazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Add Hydrogens and Charges: Add hydrogen atoms and compute partial charges for the ligand.
-
Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.
Grid Box Generation
-
Define the Binding Site: Identify the active site of the protein, typically from the position of a co-crystallized ligand or from published literature.
-
Set Grid Parameters: Define the dimensions and center of a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
-
Generate Grid Maps: Use AutoGrid to pre-calculate the interaction energies for each atom type in the ligand with the protein at each grid point. This generates a set of grid map files.
Molecular Docking Simulation
-
Set Docking Parameters: Configure the docking parameters in AutoDock. This includes specifying the ligand and receptor PDBQT files, the grid map files, and the search algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Run Docking: Execute the docking simulation. AutoDock will explore different conformations and orientations of the ligand within the grid box and calculate the corresponding binding energies.
-
Analyze Results: The output of the docking simulation is a set of docked conformations (poses) of the ligand, ranked by their predicted binding energies. Analyze the top-ranked poses to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.
Visualization of Signaling Pathways and Workflows
Understanding the broader biological context of the protein target is crucial for drug development. The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical in silico workflow.
Signaling Pathways
Caption: VEGFR-2 signaling pathway.
Caption: CDK2 in cell cycle regulation.
Experimental and Logical Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. RET tyrosine kinase signaling in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 9. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of the novel heterocyclic compound, 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. While experimental data for this specific molecule is not extensively available in published literature, this document outlines the expected spectral characteristics based on established principles of organic spectroscopy and data from structurally similar pyrazole derivatives. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the characterization of this and related compounds. Furthermore, this guide presents a structured compilation of predicted quantitative data and visual workflows to facilitate a deeper understanding of its structural elucidation.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The specific compound, this compound, possesses a unique combination of functional groups, including a substituted pyrazole ring, a bromine atom, and an aminophenyl moiety, which suggests potential for further chemical modification and biological evaluation. Accurate structural characterization through spectral analysis is a critical first step in the research and development pipeline for any new chemical entity. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of this and analogous molecules.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| ~6.7 - 6.9 | Doublet | 2H | Ar-H (meta to -NH₂) |
| ~7.4 | Singlet | 1H | Pyrazole-H (C5-H) |
| ~3.8 | Singlet | 3H | N-CH₃ |
| ~3.7 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Pyrazole-C (C3) |
| ~90 - 95 | Pyrazole-C (C4-Br) |
| ~140 - 145 | Pyrazole-C (C5) |
| ~145 - 150 | Ar-C (C-NH₂) |
| ~128 - 132 | Ar-C (CH, ortho to -NH₂) |
| ~115 - 120 | Ar-C (CH, meta to -NH₂) |
| ~120 - 125 | Ar-C (C attached to pyrazole) |
| ~35 - 40 | N-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |
| 1620 - 1600 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1550 - 1450 | Medium to Strong | Pyrazole ring stretch |
| 1300 - 1200 | Strong | Aromatic C-N stretch |
| 1100 - 1000 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Ratio | Predicted Identity |
| 251/253 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 172 | [M - Br]⁺ |
| 157 | [M - Br - CH₃]⁺ |
| 118 | [C₆H₄NH₂-C≡CH]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
Table 5: Predicted UV-Vis Spectral Data
| λmax (nm) | Solvent | Predicted Electronic Transition |
| ~240 - 260 | Ethanol/Methanol | π → π* (Pyrazole and Phenyl rings) |
| ~280 - 300 | Ethanol/Methanol | n → π* (Amino group) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection:
-
Lower the ATR anvil to ensure good contact with the sample.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Procedure (for EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Prepare a blank cuvette containing only the solvent.
-
-
Spectrum Acquisition:
-
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
Caption: Workflow for UV-Vis Spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the spectral analysis of this compound. While the presented data is predictive, it offers a robust starting point for researchers. The detailed experimental protocols and workflow visualizations are intended to be practical tools for the successful characterization of this and other novel pyrazole derivatives. As experimental data for this specific compound becomes available, this guide can serve as a reference for comparison and further analysis.
Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to the pyrazole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the potential therapeutic applications of bromo-pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Therapeutic Applications and Quantitative Data
Bromo-pyrazole derivatives have demonstrated significant potential across several therapeutic areas. The following tables summarize the in vitro and in vivo activities of various bromo-pyrazole compounds, providing key quantitative data for easy comparison.
Anticancer Activity
Bromo-pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Bromo-pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | MTT | 5.8 | [1] |
| A549 (Lung) | MTT | 8.0 | [1] | |
| HeLa (Cervical) | MTT | 9.8 | [1] | |
| Compound 2 | HCT-116 (Colon) | SRB | 3.6 | [2] |
| MCF-7 (Breast) | SRB | 24.6 | [2] | |
| HepG2 (Liver) | SRB | 15.2 | [2] | |
| Compound 3 | WM266.4 (Melanoma) | Not Specified | 0.12 | [3] |
| MCF-7 (Breast) | Not Specified | 0.16 | [3] | |
| 16a (HPK1 inhibitor) | HPK1 Kinase Assay | Not Specified | 0.001 | [4] |
| 6 (Aurora A inhibitor) | Aurora A Kinase Assay | Not Specified | 0.16 | |
| HCT116 (Colon) | Not Specified | 0.39 | ||
| MCF7 (Breast) | Not Specified | 0.46 |
Anti-inflammatory Activity
Several bromo-pyrazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Table 2: Anti-inflammatory Activity of Bromo-pyrazole Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Bromo-pyrazole analog | COX-2 | In vitro | 0.034 - 0.052 | Not Specified | [5] |
| Bromo-pyrazole derivative | COX-2 | In vitro | Not Specified | >100 | |
| Celecoxib (Reference) | COX-2 | In vitro | 0.04 | 30 |
Neuroprotective Activity
Bromo-pyrazoles have also been investigated for their potential in treating neurodegenerative diseases, with a key mechanism being the inhibition of monoamine oxidase (MAO) enzymes.
Table 3: Neuroprotective Activity of Bromo-pyrazole Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Bromo-coumarin-pyrazole D1 | MAO-A | In vitro | 0.0039 | [6] |
| MAO-B | In vitro | 0.0044 | [6] | |
| Bromo-benzofuran-pyrazole 23 | Nociception Inhibition | In vivo (% inhibition) | 60% | [7] |
| GSK3β inhibitor 13 | GSK3β | In vitro | 3.77 | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of bromo-pyrazole derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of bromo-pyrazole compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-pyrazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Objective: To evaluate the in vivo anti-inflammatory activity of bromo-pyrazole compounds in a rat model.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the bromo-pyrazole compounds orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of bromo-pyrazole compounds against specific kinases (e.g., EGFR, VEGFR-2).
Methodology:
-
Reagents and Buffers: Prepare the kinase reaction buffer, substrate solution (a specific peptide or protein), ATP solution, and the test bromo-pyrazole compounds.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luciferase-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Visualizations
The therapeutic effects of bromo-pyrazoles are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
EGFR Signaling Pathway in Cancer
Caption: Bromo-pyrazoles can inhibit the EGFR signaling cascade.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Inhibition of VEGFR-2 signaling by bromo-pyrazoles.
COX-2 Pathway in Inflammation
Caption: Bromo-pyrazoles can block the inflammatory COX-2 pathway.
Experimental Workflow for Bromo-pyrazole Drug Discovery
Caption: A general workflow for bromo-pyrazole drug discovery.
Conclusion
Bromo-pyrazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential in oncology, inflammation, and neurodegenerative diseases. The data and protocols presented in this guide highlight the progress made in this field and provide a solid foundation for future research and development. The continued exploration of structure-activity relationships, mechanisms of action, and novel delivery strategies will be crucial in translating the potential of bromo-pyrazoles into effective clinical therapies.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 4.6. In Vitro Anti-Acetylcholinesterase Activity [bio-protocol.org]
The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Among its myriad variations, the 1-methylpyrazole moiety has emerged as a particularly promising architectural element in the design of novel therapeutic agents. Its unique electronic and steric properties contribute to favorable drug-like characteristics, including metabolic stability and potent, selective interactions with biological targets.[1][3] This technical guide provides an in-depth exploration of the chemical space of 1-methylpyrazole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their potential as kinase inhibitors and anticancer agents.
Quantitative Biological Activity
The following tables summarize the in vitro biological activity of various 1-methylpyrazole and related pyrazole derivatives against a range of cancer cell lines and protein kinases. This data highlights the potential of this scaffold in oncology drug discovery.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | A549 (Lung Cancer) | 1.13 | [4] |
| 4d | HepG2 (Liver Cancer) | 0.14 | [4] |
| 4e | MCF-7 (Breast Cancer) | 0.22 | [4] |
| Compound 22 | MCF-7 (Breast Cancer) | >10 | [5] |
| Compound 23 | MCF-7 (Breast Cancer) | 6.28 | [5] |
| Compound 26 | MCF-7 (Breast Cancer) | 0.96 | [5] |
| Compound 26 | A549 (Lung Cancer) | 1.40 | [5] |
| Compound 26 | DU145 (Prostate Cancer) | 2.16 | [5] |
| Compound 29 | MCF-7 (Breast Cancer) | 17.12 | [5] |
| Compound 29 | HepG2 (Liver Cancer) | 10.05 | [5] |
| Compound 29 | A549 (Lung Cancer) | 29.95 | [5] |
| Compound 31 | A549 (Lung Cancer) | 42.79 | [5] |
| Compound 32 | A549 (Lung Cancer) | 55.73 | [5] |
| Compound 7 | A549 (Lung Cancer) | 0.487 | [6] |
| Compound 7 | K562 (Leukemia) | 5.003 | [6] |
| Compound 7 | HT29 (Colon Cancer) | 0.381 | [6] |
| Compound 19 | K562 (Leukemia) | 67.4 | [6] |
| Compound 19 | MCF-7 (Breast Cancer) | 37.7 | [6] |
| Compound 22 | A549 (Lung Cancer) | 0.315 | [6] |
| Compound 1 | ACHN (Kidney Cancer) | pIC50 = 6.10 | [7] |
| Compound 5 | ACHN (Kidney Cancer) | pIC50 = 6.48 | [7] |
| Compound 20 | ACHN (Kidney Cancer) | pIC50 = 5.87 | [7] |
| Compound 33 | ACHN (Kidney Cancer) | pIC50 = 6.36 | [7] |
| Compound 1 | K562 (Leukemia) | pIC50 = 7.31 | [7] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 22 | EGFR | 612.4 | [5] |
| Compound 23 | EGFR | 513.2 | [5] |
| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | [5] |
| Compound 7 | Aurora A | 28.9 | [6] |
| Compound 7 | Aurora B | 2.2 | [6] |
| Compound 19 | CDK4 | 420 | [6] |
| Compound 1 | Akt1 | 61 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 1-methylpyrazole derivatives, compiled from the cited literature.
General Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles
A common and versatile method for the synthesis of the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the synthesis of 1-methylpyrazole derivatives, methylhydrazine is utilized.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add methylhydrazine dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-methyl-3,5-disubstituted pyrazole derivative.
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (1-methylpyrazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
1-Methylpyrazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for these compounds.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[1][3][9] Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1-methylpyrazole derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a critical role in cytokine-mediated cell growth, differentiation, and immune responses.[10][11][12][13] Dysregulation of this pathway is frequently observed in various cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by 1-methylpyrazole derivatives.
Bcl-2 Family Mediated Apoptosis
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[8][14][15][16][17] Anticancer agents often function by promoting apoptosis through the inhibition of anti-apoptotic Bcl-2 proteins.
Caption: Induction of apoptosis via inhibition of Bcl-2 by 1-methylpyrazole derivatives.
Conclusion
The exploration of the chemical space of 1-methylpyrazole derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The data and methodologies presented in this guide underscore the significant potential of this scaffold, particularly in the development of targeted anticancer therapies. The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area will likely focus on the development of more complex derivatives, the elucidation of novel biological targets, and the advancement of promising lead compounds into preclinical and clinical development.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. This powerful palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in medicinal chemistry and drug development. Arylpyrazoles, for instance, are a class of heterocyclic compounds prevalent in many commercially available drugs.[1]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-bromo-1-methylpyrazole with various aryl and heteroaryl boronic acids. The described methodology is applicable for the synthesis of a diverse range of 4-substituted-1-methylpyrazoles, which are important scaffolds in the development of new therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base.[2] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This section outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromo-1-methylpyrazole with an arylboronic acid. The reaction can be performed using conventional heating or microwave irradiation.
Materials:
-
4-bromo-1-methylpyrazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2, or Ruphos-Pd)
-
Base (e.g., K₃PO₄, Na₂CO₃, or CsF)
-
Solvent (e.g., 1,4-dioxane/water, toluene/methanol, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave reaction vial, add 4-bromo-1-methylpyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with the inert gas.
-
Reaction:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath or heating mantle and stir at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-20 hours).[4][5][6]
-
Microwave Irradiation: Place the reaction vial in the microwave reactor and heat to the specified temperature (e.g., 150 °C) for a shorter duration (e.g., 20-30 minutes).[7]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methylpyrazole.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-1-methylpyrazole.
Reaction Conditions Summary
The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of bromo-pyrazoles and related N-heterocycles.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Good | [5] |
| XPhos Pd G2 (2-3.5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 15-20 | 61-86 | [4] |
| Ruphos-Pd (1) | K₃PO₄ (2.0) | Isopropanol/H₂O | 110 (MW) | 0.1 | Good-Excellent | [8] |
| PdCl₂(dppf) (10) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Not specified | [7] |
| Pd(PtBu₃)₂ (5) | KF (2.2) | DMF | 100 | 24 | Varies | [9] |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Not specified | Good | [10] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid or catalyst loading. Screening different palladium catalysts and ligands can also be beneficial. For electron-deficient boronic acids, stronger bases and more electron-rich phosphine ligands may be required.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction.[10] This can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture, and using fluoride-based bases like CsF or KF in some cases.
-
Homocoupling: The formation of biaryl products from the boronic acid can occur, especially in the presence of oxygen.[11] Ensuring anaerobic conditions is crucial to suppress this side reaction.
-
Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a supported palladium catalyst that can be easily filtered off after the reaction.
Safety Precautions
-
Palladium catalysts are flammable and may be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Bases such as potassium phosphate and sodium carbonate can be irritating. Avoid inhalation of dust and contact with skin and eyes.
-
Microwave reactions should be carried out in sealed vessels designed for this purpose to avoid pressure buildup. Always follow the manufacturer's instructions for the microwave reactor.
By following this detailed protocol and considering the optimization strategies, researchers can effectively synthesize a wide array of 4-aryl-1-methylpyrazoles for various applications in drug discovery and materials science.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. a2bchem.com [a2bchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) of pyrazole libraries, focusing on biochemical and cell-based assays to identify and characterize potential drug candidates. The protocols are designed to be readily adaptable for screening pyrazole libraries against various targets, with a particular focus on protein kinases, which are common targets for this compound class.
Introduction to Pyrazole Libraries in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatile nature allows for extensive chemical modifications, leading to the creation of diverse libraries with a wide range of biological activities. Pyrazole-containing compounds are particularly prominent as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases. High-throughput screening (HTS) is an essential tool for rapidly evaluating large pyrazole libraries to identify "hit" compounds with desired biological activity.
I. Biochemical Assays for Kinase Inhibition
Biochemical assays are fundamental in primary screening campaigns to identify compounds that directly interact with a purified target protein, such as a kinase. These assays are typically performed in a cell-free system.
A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for HTS due to their robustness, high sensitivity, and low background interference.[1] The assay measures the phosphorylation of a substrate by a kinase.
Protocol: HTRF Kinase Assay for a Pyrazole Library
This protocol is a general guideline and should be optimized for the specific kinase and substrate.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.01% BSA.[2]
-
Pyrazole Library: Prepare a stock solution of each pyrazole compound in 100% DMSO (e.g., 10 mM). For the primary screen, create a working solution by diluting the stock to 200 µM in the appropriate assay buffer (final assay concentration of 10 µM).
-
Kinase: Dilute the kinase to the desired concentration (e.g., 2-5 nM) in kinase buffer. The optimal concentration should be determined empirically.
-
Substrate: Prepare the biotinylated substrate (e.g., a peptide) at a concentration of 500 nM in kinase buffer.
-
ATP: Prepare ATP at a concentration that approximates the Km for the specific kinase (e.g., 10 µM) in kinase buffer.
-
Detection Reagents: Prepare the Europium cryptate-labeled anti-phospho-substrate antibody (donor) and XL665-labeled streptavidin (acceptor) in the detection buffer provided by the manufacturer.
2. Assay Procedure (384-well plate format):
-
Add 2 µL of the pyrazole compound working solution or control (e.g., DMSO for negative control, known inhibitor for positive control) to the wells of a low-volume 384-well plate.[1]
-
Add 4 µL of the diluted kinase to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection reagent mixture to stop the reaction and initiate the detection process.
-
Incubate for 60 minutes to 2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
3. Data Analysis:
-
Calculate the HTRF ratio: (665 nm reading / 620 nm reading) x 10,000.
-
Determine the percent inhibition for each pyrazole compound relative to the controls.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
B. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay
AlphaLISA is another bead-based assay that is highly sensitive and suitable for HTS. It measures the interaction between a biotinylated substrate and a specific antibody that recognizes the phosphorylated substrate.
Protocol: AlphaLISA Kinase Assay for a Pyrazole Library
1. Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer as recommended by the AlphaLISA kit manufacturer.
-
Pyrazole Library: Prepare as described for the HTRF assay.
-
Kinase: Dilute the kinase in assay buffer to the optimal concentration.
-
Biotinylated Substrate: Dilute the substrate in assay buffer.
-
ATP: Prepare ATP at the desired concentration in assay buffer.
-
AlphaLISA Acceptor Beads: Dilute the anti-phospho-substrate antibody-conjugated acceptor beads in the appropriate buffer.
-
Streptavidin-Coated Donor Beads: Dilute the donor beads in the appropriate buffer.
2. Assay Procedure (384-well plate format):
-
Add 2 µL of the pyrazole compound working solution or controls to the wells of a 384-well white opaque plate.[3]
-
Add 4 µL of the kinase solution.
-
Add 4 µL of the biotinylated substrate and ATP mixture to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the diluted AlphaLISA acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the streptavidin-coated donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
3. Data Analysis:
-
The signal generated is directly proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each pyrazole compound.
II. Cell-Based Assays for Cytotoxicity and Pathway Analysis
Cell-based assays are crucial for evaluating the effects of pyrazole compounds in a more physiologically relevant context. They can assess cytotoxicity, effects on cell signaling pathways, and provide insights into the mechanism of action.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[4] It is widely used to assess the cytotoxic effects of compounds.
Protocol: MTT Assay for a Pyrazole Library
1. Reagent Preparation:
-
Cell Culture Medium: Use the appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Pyrazole Library: Prepare serial dilutions of the pyrazole compounds in cell culture medium. The final DMSO concentration should typically be below 0.5%.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
2. Assay Procedure (96-well plate format):
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]
-
Remove the medium and add 100 µL of medium containing the pyrazole compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.[7]
-
Incubate for 2-4 hours at room temperature in the dark, with shaking.
-
Read the absorbance at 570 nm using a microplate reader.[6]
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the pyrazole compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
III. Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the identification of promising lead candidates.
Table 1: Representative HTS Data for a Pyrazole Library against Kinase Targets
| Compound ID | Target Kinase | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Z'-factor | Hit Rate (%) |
| PYR-001 | p38α MAPK | 85 | 0.5 | 0.78 | 0.5 |
| PYR-002 | p38α MAPK | 12 | > 50 | 0.78 | 0.5 |
| PYR-003 | VEGFR2 | 92 | 0.2 | 0.85 | 0.3 |
| PYR-004 | VEGFR2 | 5 | > 50 | 0.85 | 0.3 |
| PYR-005 | CDK2 | 78 | 1.2 | 0.72 | 0.8 |
| PYR-006 | CDK2 | 25 | > 50 | 0.72 | 0.8 |
Note: Z'-factor and Hit Rate are typically calculated for the entire screening plate or the whole library screen. A Z'-factor > 0.5 is generally considered excellent for an HTS assay.[5] The hit rate is the percentage of compounds identified as "hits" in the primary screen.
Table 2: Cytotoxicity Data for Selected Pyrazole Hits
| Compound ID | Cell Line | MTT Assay IC₅₀ (µM) |
| PYR-001 | A549 | 15.2 |
| PYR-003 | HUVEC | 5.8 |
| PYR-005 | MCF-7 | 22.5 |
IV. Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: High-Throughput Screening Workflow for Pyrazole Libraries.
Signaling Pathways
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and is involved in regulating inflammation, apoptosis, and cell differentiation.[8]
Caption: p38 MAPK Signaling Pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade promotes endothelial cell proliferation, migration, and survival.[9]
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-(4-Aminophenyl)-4-bromo-1-methylpyrazole is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and kinase-inhibiting properties.[1][2] This document provides detailed protocols for evaluating the biological activity of this compound in cell-based assays, focusing on its potential as a kinase inhibitor. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Compound Information
| IUPAC Name | 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline |
| Synonyms | This compound |
| CAS Number | 175276-41-2[3] |
| Molecular Formula | C10H10BrN3[3] |
| Molecular Weight | 252.11 g/mol [3] |
| Chemical Structure | CN1C=C(C(=N1)C2=CC=C(C=C2)N)Br |
Hypothetical Mechanism of Action: EGFR Kinase Inhibition
Based on the known activities of similar pyrazole-containing compounds, this application note will proceed with the hypothetical premise that this compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The hypothetical inhibitory action of the compound on EGFR is depicted in the signaling pathway below.
Figure 1: Hypothetical inhibition of the EGFR signaling pathway.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various cell-based assays. These values are representative of a potent kinase inhibitor and should be determined experimentally.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | A431 (EGFR-overexpressing) | IC50 | 85 nM |
| MCF-7 (Low EGFR expression) | IC50 | > 10 µM | |
| Target Engagement | A431 | p-EGFR IC50 | 30 nM |
| Kinase Selectivity | Kinase Panel (in vitro) | S-Score (10) at 1 µM | 0.05 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the effect of the compound on the viability of cancer cell lines. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells, resulting in a colored formazan product.
Materials:
-
A431 and MCF-7 cell lines
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Workflow:
Figure 2: Workflow for the cell viability (MTS) assay.
Procedure:
-
Seed A431 and MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Phospho-EGFR Cellular ELISA
This protocol quantifies the inhibition of EGFR phosphorylation in a cellular context. It is a direct measure of target engagement.
Materials:
-
A431 cell line
-
Serum-free DMEM/F-12 medium
-
Human EGF (Epidermal Growth Factor)
-
This compound (stock solution in DMSO)
-
Cellular Phospho-EGFR (Tyr1068) ELISA Kit
-
96-well clear-bottom cell culture plates
-
Plate reader with dual-wavelength detection (450 nm and 550 nm)
Workflow:
Figure 3: Workflow for the cellular phospho-EGFR ELISA.
Procedure:
-
Seed A431 cells into a 96-well plate at 30,000 cells per well and incubate for 24 hours.
-
Replace the medium with serum-free medium and incubate for an additional 16 hours to starve the cells.
-
Treat the cells with serial dilutions of this compound for 2 hours.
-
Stimulate the cells with EGF (final concentration 100 ng/mL) for 10 minutes at 37°C. Include a non-stimulated control.
-
Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.
-
Transfer the cell lysates to the ELISA plate pre-coated with an EGFR capture antibody.
-
Follow the ELISA kit protocol for incubation with detection antibodies (anti-phospho-EGFR and HRP-conjugated secondary), washing steps, and substrate addition.
-
Measure the absorbance at 450 nm (and 550 nm for background correction).
-
Calculate the percentage of EGFR phosphorylation inhibition relative to the EGF-stimulated, vehicle-treated control to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTS assay | Uneven cell seeding, edge effects | Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate. |
| No compound effect observed | Compound precipitation, incorrect concentration | Check compound solubility in media. Verify stock solution concentration and dilution calculations. |
| Low signal in p-EGFR ELISA | Inefficient cell lysis, low EGF stimulation | Use a fresh lysis buffer with protease/phosphatase inhibitors. Confirm the bioactivity of the EGF stock. |
Conclusion
The protocols outlined in this document provide a framework for characterizing the cellular activity of this compound. By employing assays that measure both downstream effects on cell viability and direct target engagement, researchers can effectively evaluate its potential as a kinase inhibitor. These methods are fundamental in the early stages of drug discovery and development.[4][5]
References
Application Notes and Protocols for the Quantification of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of pyrazole compounds. Pyrazoles are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and material science.[1][2] Accurate and precise quantification of these compounds is crucial for research, development, and quality control.
Introduction to Analytical Techniques
The quantification of pyrazole derivatives is commonly achieved using a variety of analytical techniques. The choice of method often depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity. Key techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for its versatility and applicability to a broad range of polar and non-polar compounds.[3][4][5][6]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrazole compounds. It is often coupled with mass spectrometry for enhanced selectivity and sensitivity.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique, particularly useful for analyzing complex biological matrices and for compounds that are not amenable to GC.[9][10][11]
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters for various analytical methods used in the quantification of pyrazole compounds, providing a comparative overview of their performance.
Table 1: RP-HPLC Methods for Pyrazole Quantification
| Analyte/Compound | Matrix | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Pyrazoline Derivative | Methanol | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | 0.1% Trifluoroacetic acid:Methanol (20:80) | UV at 206 nm | 50-150 | 4 | 15 | [3] |
| (E)-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide | Nanosuspension | Shim-pack GIST C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:0.1% TFA in water (75:25 v/v) | PDA at 333 nm | 2.5–50 | 2.43 | 7.38 | [12] |
| (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] | Not Specified | Luna 5µ C18(2) (250 × 4.80 mm) | Acetonitrile:Water (90:10) | UV at 237 nm | 0.5-50 | - | - | [6] |
Table 2: GC and LC-MS Methods for Pyrazole Quantification
| Analyte/Compound | Matrix | Method | Key Parameters | Linearity Range | LOD | LOQ | Reference |
| Fipronil, Ethiprole, Pyraflufen ethyl, Tebufenpyrad | Tea Leaf | FastGC-HRTOFMS | - | 4-40 ppb | - | - | [7] |
| Pyrazole derivative 25 | In vitro assay | LC-MS | Residence time (t1/2) = 0.68 h | - | - | - | [9] |
| Pyrazole derivative 26 | In vitro assay | LC-MS | Residence time (t1/2) = 18 h | - | - | - | [9] |
Experimental Protocols
This section provides detailed protocols for the sample preparation and analysis of pyrazole compounds using RP-HPLC and GC-MS.
Protocol 1: RP-HPLC-UV Quantification of a Pyrazoline Derivative
This protocol is based on a validated method for the quantification of a synthesized pyrazoline derivative.[3]
Objective: To quantify a pyrazoline derivative using RP-HPLC with UV detection.
Materials:
-
HPLC grade methanol
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Pyrazoline derivative standard
-
Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% TFA in water and methanol in a ratio of 20:80 (v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve the pyrazoline derivative standard in methanol to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards Preparation: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 50, 80, 100, 120, and 150 µg/mL).[3]
-
Sample Preparation: Dissolve the sample containing the pyrazoline derivative in methanol to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and samples into the HPLC system. Record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the pyrazoline derivative in the samples from the calibration curve.
Protocol 2: Fast GC-HRTOFMS Analysis of Pyrazole Pesticides in Tea Leaves
This protocol describes the analysis of pyrazole pesticides in a complex matrix, adapted from a method for tea leaf analysis.[7]
Objective: To detect and quantify pyrazole pesticides (Fipronil, Ethiprole, Pyraflufen ethyl, and Tebufenpyrad) in tea leaves using Fast GC-High Resolution Time-of-Flight Mass Spectrometry.
Materials:
-
Tea leaf sample
-
Solvents for extraction (e.g., acetonitrile)
-
QuEChERS salts or equivalent for sample cleanup
-
Pyrazole pesticide standards
-
GC-HRTOFMS system
Procedure:
-
Sample Preparation (QuEChERS method):
-
Weigh 5 g of homogenized tea leaf sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing cleanup sorbents (e.g., PSA, C18, magnesium sulfate).
-
Vortex and centrifuge. The resulting supernatant is ready for GC-MS analysis.
-
-
Standard Preparation: Prepare a series of calibration standards of the pyrazole pesticides in a matrix-matched solvent (i.e., extract of a blank tea leaf sample) to compensate for matrix effects.
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 70°C), ramp up to a final temperature (e.g., 300°C) to ensure elution of all analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: High-Resolution Time-of-Flight (HRTOF).
-
Acquisition Mode: Full scan to obtain accurate mass data.
-
-
Analysis and Quantification: Inject the prepared standards and samples. Identify the pesticides based on their retention times and accurate mass-to-charge ratios of characteristic ions. Quantify using the calibration curve constructed from the matrix-matched standards.
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of pyrazole compounds.
Caption: General workflow for the analytical quantification of pyrazole compounds.
Caption: Logical relationship for selecting an appropriate analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. jeol.com [jeol.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole as a Chemical Probe for Target Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 3-(4-aminophenyl)-4-bromo-1-methylpyrazole as a chemical probe for target validation. Due to the limited specific data available for this compound, this document presents a hypothetical application targeting a plausible class of proteins, protein kinases, based on the common biological activities of pyrazole derivatives. The protocols outlined below describe a general workflow for validating this compound as a chemical probe and using it to investigate target engagement and downstream cellular effects.
Introduction to this compound
This compound is a synthetic organic compound featuring a pyrazole core, a common scaffold in medicinal chemistry known for a variety of biological activities.[1][2] The presence of a primary aromatic amine provides a versatile chemical handle for derivatization, allowing for the attachment of affinity tags (e.g., biotin), fluorescent dyes, or photo-affinity labels. These properties make it a suitable candidate for development as a chemical probe for target identification and validation.[3][4][5]
Chemical Properties:
| Property | Value |
| Molecular Formula | C10H10BrN3 |
| Molecular Weight | 252.11 g/mol |
| CAS Number | 175276-41-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Hypothetical Target: Protein Kinases
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of protein kinases. Therefore, for the purpose of these application notes, we hypothesize that this compound may act as an inhibitor of a specific protein kinase, for instance, a member of the Mitogen-Activated Protein Kinase (MAPK) family.
Proposed Signaling Pathway
The following diagram illustrates a simplified MAPK signaling pathway, which could be hypothetically modulated by the chemical probe.
Caption: Hypothetical inhibition of the MAPK signaling pathway by the chemical probe.
Experimental Protocols
The following protocols describe a general workflow for validating this compound as a chemical probe for a hypothetical kinase target (e.g., MEK).
General Workflow for Chemical Probe Validation
Caption: Experimental workflow for validating a new chemical probe.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant human MEK1 kinase
-
ERK1 (inactive) as substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add 5 µL of the compound dilutions to the assay wells. Include wells with DMSO only as a no-inhibition control.
-
Add 20 µL of a kinase/substrate mixture (e.g., 25 ng/µL MEK1 and 100 ng/µL ERK1 in assay buffer) to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (e.g., 10 µM in assay buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 92.1 |
| 10 | 85.3 |
| 3 | 65.7 |
| 1 | 48.9 |
| 0.3 | 25.4 |
| 0.1 | 8.2 |
| IC50 (µM) | 1.1 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line expressing the target kinase (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for SDS-PAGE and Western blotting
-
Antibody against the target protein (e.g., anti-MEK1)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10x the in vitro IC50) or with DMSO as a vehicle control for 1-2 hours.
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble and precipitated protein fractions by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Hypothetical Data Presentation:
| Temperature (°C) | Soluble Target (Vehicle, % of 40°C) | Soluble Target (Probe, % of 40°C) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 52 | 80 | 95 |
| 58 | 50 | 85 |
| 64 | 20 | 55 |
| 70 | 5 | 15 |
Protocol 3: Synthesis of a Biotinylated Affinity Probe
This protocol describes the synthesis of a biotinylated derivative of the probe for use in affinity pulldown experiments.
Caption: Synthetic scheme for creating a biotinylated affinity probe.
Materials:
-
This compound
-
Biotin-NHS ester (N-hydroxysuccinimide ester of biotin)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Add a solution of Biotin-NHS ester (1.1 equivalents) in DMF dropwise.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biotinylated probe.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
Safety Information
Handle this compound and its derivatives with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
While specific biological data for this compound is not yet publicly available, its chemical structure suggests potential as a valuable chemical probe, particularly for protein kinases. The protocols provided herein offer a comprehensive, albeit hypothetical, framework for its validation and application in target discovery and validation efforts. Researchers are encouraged to adapt these general methodologies to their specific biological questions and target of interest.
References
Application Notes and Protocols for the Solubility Testing of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the solubility of the compound 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole in various organic solvents. The provided methodologies are based on established principles of solubility testing in the pharmaceutical sciences.
Introduction
This compound is a substituted pyrazole derivative. Understanding its solubility in different organic solvents is a critical parameter in drug discovery and development.[1][2] Solubility influences various aspects of a compound's developability, including its formulation, bioavailability, and potential for use in various assays.[2][3] This document outlines the protocols for both qualitative and quantitative solubility determination.
Physicochemical Properties
While specific experimental solubility data for this compound in a range of organic solvents is not extensively available in public literature, its physicochemical properties can provide an initial estimation of its solubility behavior.[4]
| Property | Value | Reference |
| Molecular Formula | C10H10BrN3 | [4] |
| Molecular Weight | 252.11 g/mol | [4] |
| XLogP3 | 1.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Polar Surface Area (PSA) | 43.84 Ų | [4] |
The XLogP3 value of 1.9 suggests that the compound has moderate lipophilicity, indicating it is likely to be more soluble in organic solvents than in water. The presence of a hydrogen bond donor (the amine group) and acceptors (the pyrazole nitrogens) suggests that it may have some solubility in polar protic and aprotic solvents.
Experimental Protocols
The following protocols describe the determination of both thermodynamic and kinetic solubility. Thermodynamic solubility measures the equilibrium concentration of a compound in a solvent, while kinetic solubility assesses the concentration at which a compound, dissolved in a compatible solvent like DMSO, precipitates when added to an aqueous buffer.[1]
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate)
-
2 mL screw-cap vials or glass test tubes
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.[5]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[2]
-
Prepare a standard curve of this compound in each solvent to accurately quantify the solubility.
-
Data Presentation:
The results should be summarized in a table as follows:
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| Acetone | 25 | |||
| Dichloromethane | 25 | |||
| Ethyl Acetate | 25 |
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Qualitative Solubility Assessment
For a rapid initial screening, a qualitative assessment can be performed.
Materials:
-
This compound
-
A selection of organic solvents
-
Small glass test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a test tube.
-
Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
-
Observe the mixture after each addition.
-
Classify the solubility based on the amount of solvent required to dissolve the compound:
-
Very Soluble: Dissolves in less than 1 part of solvent.
-
Freely Soluble: Dissolves in 1 to 10 parts of solvent.
-
Soluble: Dissolves in 10 to 30 parts of solvent.
-
Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.
-
Slightly Soluble: Dissolves in 100 to 1000 parts of solvent.
-
Very Slightly Soluble: Dissolves in 1000 to 10,000 parts of solvent.
-
Practically Insoluble: Requires more than 10,000 parts of solvent.
-
Data Presentation:
| Organic Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | |
| Ethanol | |
| Methanol | |
| Acetonitrile | |
| Acetone | |
| Dichloromethane | |
| Ethyl Acetate |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Conclusion
The protocols outlined in this document provide a systematic approach to determining the solubility of this compound in a range of organic solvents. This data is essential for guiding formulation development, designing in-vitro assays, and advancing the compound through the drug discovery pipeline.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rheolution.com [rheolution.com]
- 4. This compound|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols: 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Aminophenyl)-4-bromo-1-methylpyrazole is a versatile heterocyclic building block with significant potential in the field of material science. Its unique molecular architecture, featuring a pyrazole core, a reactive bromo substituent, and a nucleophilic aminophenyl group, allows for its application in the synthesis of advanced functional materials. The pyrazole moiety is known for its thermal stability and electronic properties, while the aminophenyl group provides a site for polymerization or post-functionalization, and the bromo group offers a handle for cross-coupling reactions to further tailor the material's characteristics.
These application notes provide an overview of the potential uses of this compound as a monomer for the synthesis of novel conductive polymers. The resulting polymers are envisioned to have applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Key Applications
-
Monomer for Conductive Polymers: The primary application highlighted here is the use of this compound as a monomer for the synthesis of conductive polymers through oxidative polymerization. The resulting polymer, poly(this compound), is expected to exhibit interesting electronic and photophysical properties.
-
Ligand for Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring and the amino group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel MOFs with applications in gas storage, catalysis, and sensing.
-
Intermediate for Organic Dyes: The aminophenyl group can be diazotized and coupled with other aromatic compounds to synthesize azo dyes with potential applications in textiles and as colorimetric sensors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound, which is not readily detailed in the literature but can be inferred from standard organic synthesis methodologies. The synthesis involves a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
4-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: Oxidative Polymerization of this compound
This protocol details the chemical oxidative polymerization of the monomer to form a conductive polymer film.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
1 M Hydrochloric acid (HCl)
-
Acetonitrile
-
Methanol
-
Deionized water
-
Indium tin oxide (ITO) coated glass substrate
Procedure:
-
Prepare a 0.1 M solution of the monomer in acetonitrile.
-
Prepare a 0.2 M aqueous solution of ammonium persulfate.
-
Clean the ITO substrate by sonicating in deionized water, acetone, and isopropanol, followed by drying under a stream of nitrogen.
-
In a reaction vessel, mix the monomer solution and the 1 M HCl solution in a 1:1 volume ratio.
-
Immerse the cleaned ITO substrate into the monomer solution.
-
Slowly add the ammonium persulfate solution to the monomer solution with gentle stirring at room temperature.
-
Allow the polymerization to proceed for 24 hours. A dark-colored polymer film should deposit on the ITO substrate.
-
After 24 hours, remove the polymer-coated substrate and wash it thoroughly with deionized water and methanol to remove any unreacted monomer and oxidant.
-
Dry the polymer film under vacuum at 60 °C for 12 hours.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole synthesis.
Troubleshooting Guide
Low yields or the presence of impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the preparation of this compound. Two primary synthetic routes are considered:
-
Route A: Suzuki coupling of 4-bromo-1-methylpyrazole with a protected 4-aminophenylboronic acid derivative, followed by deprotection.
-
Route B: Bromination of 3-(4-aminophenyl)-1-methylpyrazole.
Issue 1: Low Yield in Suzuki Coupling (Route A)
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency can be sensitive to various parameters, especially with nitrogen-containing heterocycles.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity: Palladium catalyst is poisoned or decomposed. | - Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[1] - Use fresh catalyst or a pre-catalyst. - Consider using a different palladium source (e.g., Pd(dppf)Cl2) or ligand (e.g., SPhos, XPhos).[1][2] |
| Incorrect Base: The chosen base is not optimal for the reaction. | - Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can significantly impact the yield.[3] - Ensure the base is finely powdered and dry. |
| Poor Solvent System: The solvent system does not effectively dissolve all reagents or facilitate the catalytic cycle. | - A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common.[4] The ratio can be optimized. - The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in aqueous systems.[5] |
| Side Reactions: Homocoupling of the boronic ester or debromination of the pyrazole can occur. | - Use a slight excess of the boronic acid derivative. - Lowering the reaction temperature might reduce side reactions, though it may require longer reaction times. |
| Incomplete Reaction: The reaction does not go to completion. | - Monitor the reaction progress by TLC or LC-MS. - If the reaction stalls, consider adding a fresh portion of the catalyst. - Increasing the reaction temperature or time may drive the reaction to completion. |
Issue 2: Inefficient Bromination (Route B)
The regioselectivity and efficiency of pyrazole bromination can be influenced by the substituent on the pyrazole ring and the reaction conditions.
| Potential Cause | Troubleshooting Step |
| Low Reactivity: The aminophenyl group deactivates the pyrazole ring towards electrophilic substitution. | - Use a more reactive brominating agent. N-Bromosuccinimide (NBS) is a common choice.[6] - The reaction can be initiated with light or a radical initiator when using NBS.[7][8] |
| Formation of Multiple Products: Bromination occurs at multiple positions on the pyrazole or the phenyl ring. | - Control the stoichiometry of the brominating agent carefully. - Lowering the reaction temperature can improve regioselectivity. |
| Difficult Purification: The product is difficult to separate from starting material or byproducts. | - Column chromatography is a common purification method.[4] A gradient elution might be necessary. - Recrystallization can be an effective final purification step. |
Issue 3: Difficulties with Protecting Groups (Route A)
The use of a protecting group for the amine, such as a tert-butoxycarbonyl (Boc) group, is often necessary during the Suzuki coupling.
| Potential Cause | Troubleshooting Step |
| Incomplete Protection: The amine is not fully protected before the Suzuki coupling. | - Ensure an adequate amount of the protecting agent (e.g., Boc anhydride) and base are used. - Monitor the protection reaction by TLC to ensure complete conversion. |
| Incomplete Deprotection: The Boc group is not completely removed after the coupling. | - Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1] - Ensure sufficient reaction time for the deprotection step. |
| Side Reactions during Deprotection: The acidic conditions of deprotection lead to degradation of the product. | - Perform the deprotection at a lower temperature (e.g., 0 °C). - Consider alternative, milder deprotection methods if the product is acid-sensitive.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Generally, a multi-step synthesis of this nature might have an overall yield in the range of 30-60%. Each step, if optimized, should ideally have a yield of 70% or higher.
Q2: Which synthetic route is generally preferred, Route A or Route B?
A2: Both routes are viable. Route A, involving a Suzuki coupling with a protected aminophenylboronic acid, might offer better control over regioselectivity, as the bromination of an unsubstituted pyrazole is often more straightforward than brominating a substituted one. However, it involves additional protection and deprotection steps. Route B is more direct but may present challenges in controlling the regioselectivity of the bromination step.
Q3: How can I purify the final product?
A3: Column chromatography using silica gel is a common method for purifying pyrazole derivatives.[4] A solvent system such as a mixture of hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent can be used for further purification. A patent suggests that pyrazoles can also be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to obtain the pure pyrazole.
Q4: What are the key analytical techniques to confirm the structure of the product?
A4: The structure of this compound can be confirmed using ¹H NMR and ¹³C NMR spectroscopy to identify the chemical environment of the protons and carbons, respectively. Mass spectrometry (MS) will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify functional groups.
Experimental Protocols
Route A: Suzuki Coupling and Deprotection
Step 1: Suzuki-Miyaura Coupling
-
Reaction: 4-bromo-1-methylpyrazole + tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate → tert-butyl (4-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl)carbamate
-
Procedure:
-
To a dried Schlenk flask, add 4-bromo-1-methylpyrazole (1.0 equiv), tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).[4]
-
Add a base, for example, K₃PO₄ (2.0 equiv).[4]
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 10:1 ratio).[4]
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.[1]
-
Heat the reaction mixture at a specified temperature (e.g., 90 °C) and monitor the progress by TLC.[4]
-
Upon completion, cool the mixture to room temperature and perform an aqueous workup with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Boc Deprotection
-
Reaction: tert-butyl (4-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl)carbamate → this compound
-
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Add a strong acid, for example, trifluoroacetic acid (TFA), dropwise at 0 °C.[1]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
-
Route B: Bromination
Step 1: Synthesis of 3-(4-aminophenyl)-1-methylpyrazole
-
This intermediate can be synthesized via several methods, including the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or a related precursor.
Step 2: Bromination
-
Reaction: 3-(4-aminophenyl)-1-methylpyrazole → this compound
-
Procedure:
-
Dissolve 3-(4-aminophenyl)-1-methylpyrazole in a suitable solvent (e.g., chloroform or dimethyl sulfoxide).
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise at room temperature.[3]
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Data Presentation
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | Na₃PO₄ (2) | Toluene:H₂O (10:1) | 100 | Low |
| 2 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane:H₂O (4:1) | 90 | Moderate |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane:H₂O (10:1) | 90 | Good |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2) | Toluene | 110 | High |
Note: This table represents a hypothetical optimization study based on general principles of Suzuki couplings.
Table 2: Influence of Solvent on Bromination Yield
| Entry | Brominating Agent | Solvent | Temp (°C) | Yield (%) |
| 1 | NBS | n-Hexane | Room Temp | 65 |
| 2 | NBS | Ethanol | Room Temp | Low |
| 3 | NBS | 1,4-Dioxane | Room Temp | Low |
| 4 | NBS | DMSO | Room Temp | 95 |
Data adapted from a study on the bromination of 3-aryl-1H-pyrazol-5-amines, which may serve as a model.[10]
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low synthesis yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
Troubleshooting common issues in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates. Here are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.
-
Increase Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[1][2]
-
Catalyst Choice: The choice and amount of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often employed to facilitate imine formation.[3][4] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[5][6]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly reduce the yield of the desired pyrazole. For instance, in the Knorr synthesis, intermediates like hydroxylpyrazolidine or di-addition products can form.[7]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor side reactions.
-
Modify Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Experiment with different solvents to minimize side product formation.
-
-
-
Product Degradation: The synthesized pyrazole might be unstable under the reaction or workup conditions.
-
Troubleshooting:
-
Milder Conditions: If product degradation is suspected, try running the reaction at a lower temperature or using a milder catalyst.
-
Workup Procedure: Ensure the workup procedure is not degrading your product. For example, if your pyrazole is sensitive to strong acids, neutralize the reaction mixture carefully.
-
-
-
Purification Losses: Significant amounts of product can be lost during purification steps like chromatography or recrystallization.
-
Troubleshooting:
-
Optimize Purification: Refer to the purification section (Q3) for optimized purification protocols.
-
-
Below is a logical workflow for troubleshooting low yields in pyrazole synthesis.
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Poor regioselectivity is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in reactions like the Knorr synthesis.[7][8] The reaction can produce a mixture of two regioisomers that are often difficult to separate.[8][9] Here’s how you can address this issue:
-
Exploit Electronic and Steric Effects: The initial attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound is often the selectivity-determining step.
-
Electronic Differentiation: If one carbonyl is significantly more electrophilic than the other (e.g., adjacent to a strong electron-withdrawing group), the more nucleophilic nitrogen of the hydrazine will preferentially attack that site.
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the hydrazine, directing the attack to the less hindered carbonyl.
-
-
Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity.
-
Troubleshooting:
-
Use Fluorinated Alcohols: Replacing standard solvents like ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the regioselectivity, often favoring one isomer almost exclusively.[9][10] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nucleophilicity through hydrogen bonding.
-
-
-
pH Control: The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.
-
Acidic Conditions: Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, leaving the less basic nitrogen to initiate the attack.[8]
-
Basic/Neutral Conditions: Under neutral or basic conditions, the more nucleophilic nitrogen will be the primary attacking species.
-
The following diagram illustrates how reaction conditions can influence the regiochemical outcome of the Knorr pyrazole synthesis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of pyrazole derivatives.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of pyrazoles, offering potential causes and solutions in a question-and-answer format.
Question: Why is my reaction showing low or no conversion of the starting materials?
Answer: Low or no conversion is a common issue that can stem from several factors. A systematic approach is necessary to identify the root cause.
-
Catalyst Inactivity: The palladium catalyst may not be active.
-
Palladium(0) Formation: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your conditions are suitable for generating the active catalyst.
-
Catalyst Decomposition: The Pd(0) catalyst can be sensitive to air and may decompose, often observed as the formation of palladium black.[1][2][3] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[3][4]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation.[3] Use high-purity ligands and handle them under an inert atmosphere.
-
-
Inappropriate Reaction Conditions:
-
Temperature: Suzuki couplings are temperature-sensitive. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[1][2] An optimal temperature must be determined empirically. For instance, one study found that temperatures above 100°C led to rapid catalyst precipitation.[2]
-
Base: The choice and strength of the base are critical. The base activates the boronic acid for transmetalation.[5] Strong inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[6][7][8] Weak organic bases may result in poor conversions.[1][8]
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[6][9][10][11] The choice of solvent can be dependent on the palladium source and ligands used.[12]
-
-
Substrate Reactivity:
-
Unprotected N-H Pyrazoles: The acidic proton on unprotected pyrazoles can inhibit the reaction by coordinating to the palladium center.[7] In such cases, higher catalyst loading or specific ligands like XPhos may be required.[7]
-
Electron-Rich/Poor Halides: The electronic properties of the pyrazole halide influence the oxidative addition step. Electron-withdrawing groups on the aryl halide generally increase reaction rates.[1][13]
-
Question: My reaction is producing significant byproducts. How can I improve selectivity?
Answer: The formation of byproducts such as homocoupled products (from the boronic acid) and dehalogenated starting material is a common challenge.
-
Homocoupling: This side reaction is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[4]
-
Dehalogenation/Protodeboronation: This occurs when the aryl halide is reduced or the boronic acid is protonated, respectively.
-
Mechanism: The presence of water and the choice of base can influence this pathway. Unstable boronic acids are particularly prone to protodeboronation at higher temperatures.[7]
-
Solutions: Using anhydrous conditions or a less nucleophilic base might help. Some studies suggest that bromo and chloro pyrazoles are superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[14] Using MIDA boronates can also be a strategy, as they slowly release the boronic acid into the reaction medium.[15]
-
Question: I am observing the formation of a black precipitate (Palladium Black). What does this mean and how can I prevent it?
Answer: The formation of palladium black indicates the agglomeration and precipitation of the Pd(0) catalyst, leading to its deactivation.[1][2][3]
-
Causes:
-
High Temperature: Elevated temperatures can accelerate the decomposition of the catalytic complex.[1][2]
-
Inadequate Ligand Stabilization: The ligand plays a crucial role in stabilizing the Pd(0) species. If the ligand concentration is too low or the ligand itself is unstable, decomposition can occur. Hindered monodentate phosphines can form under-ligated complexes that are highly active but have poor thermal stability.[3]
-
Oxygen: Traces of oxygen can promote the oxidation and subsequent precipitation of palladium.[3]
-
-
Solutions:
-
Optimize Temperature: Screen a range of temperatures to find a balance between reaction rate and catalyst stability.
-
Ligand Choice: Bidentate ligands like Xantphos or dppf often form more stable catalysts compared to some monodentate ligands.[3]
-
Degassing: Ensure all components of the reaction are thoroughly deoxygenated.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium precatalyst and ligand?
A1: The choice of catalyst system is substrate-dependent. A screening approach is often the most effective strategy.
-
Palladium Sources: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf).[7][9][16] Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with a separate phosphine ligand.[16][17]
-
Ligands: The ligand is critical for catalyst stability and reactivity.
-
Electron-rich, bulky phosphines (e.g., Buchwald ligands like SPhos and XPhos) are often highly effective, especially for challenging substrates like unprotected pyrazoles or aryl chlorides.[7][18]
-
Pyrazolyl-based ligands have also been specifically designed and shown to be effective.[13][16] The steric and electronic properties of these ligands can be fine-tuned by changing substituents on the pyrazole ring.[13][17]
-
The selection of the ligand can even switch the regioselectivity of the coupling on polysubstituted pyrazoles.[19]
-
Q2: What is the role of the base and which one should I choose?
A2: The base is essential for the transmetalation step of the catalytic cycle. It converts the neutral boronic acid into a more nucleophilic borate species.[5]
-
Common Bases: Strong, inorganic bases are generally preferred.
-
Screening: The optimal base is often found through screening. For substrates sensitive to strongly basic conditions, weaker bases like fluoride salts (e.g., CsF, KF) might be considered, although this can sometimes reduce reaction rates.[4][20]
Q3: Which solvent system is best for the Suzuki coupling of pyrazoles?
A3: The ideal solvent or solvent mixture depends on the specific substrates, catalyst, and base used.
-
Common Solvents: Aprotic polar solvents are frequently used.
-
Toluene, 1,4-Dioxane: Often used, sometimes in a biphasic mixture with water.[7][9]
-
DMF, Acetonitrile (MeCN): Can be effective, but their role may be more complex than simply polarity.[10]
-
Aqueous Media: Water is an environmentally friendly co-solvent that can facilitate the dissolution of the base and borate species.[6][11] Microwave-assisted Suzuki reactions have been successfully performed in EtOH/H₂O mixtures.[6]
-
-
Considerations: The solvent must solubilize the reactants to a sufficient degree. For poorly soluble starting materials, higher boiling point solvents like DMF or using co-solvents might be necessary.[20]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of Suzuki coupling for pyrazole-related substrates.
Table 1: Effect of Palladium Source and Ligand on Yield (Data adapted from a model reaction of 3-chloroindazole and 5-indole boronic acid)[7]
| Pd Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 14 |
| Pd(OAc)₂ | PCy₃ | 25 |
| Pd₂(dba)₃ | SPhos | 56 |
| Pd₂(dba)₃ | XPhos | 52 |
| P2 (XPhos Precatalyst, 2.5 mol%) | - | 80 |
Table 2: Effect of Base and Solvent in a Microwave-Assisted Suzuki Coupling (Data adapted from a model reaction of 4'-bromoacetophenone and phenylboronic acid using a pyridine-pyrazole/Pd(II) catalyst)[6]
| Entry | Base (2 mmol) | Solvent (2 mL, 1:1 with H₂O) | Yield (%) |
| 1 | KOH | EtOH | 98 |
| 2 | K₃PO₄ | EtOH | 95 |
| 3 | K₂CO₃ | EtOH | 92 |
| 4 | Et₃N | EtOH | 85 |
| 5 | KOH | MeCN | 90 |
| 6 | KOH | DMF | 88 |
Table 3: Effect of Temperature and Catalyst Loading (Data from the coupling of bromobenzene and phenylboronic acid using a bulky bis(pyrazolyl)palladium complex)[1][8]
| Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 130 | 0.33 | 4 | Reduced |
| 140 | 0.33 | 4 | 98 |
| 140 | 0.33 | 3 | Reduced |
| 140 | 0.066 | 4 | Lower |
| >140 | 0.33 | 4 | Decreased |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halopyrazole
This is a representative protocol synthesized from common procedures.[6][7][17] Researchers should optimize conditions for their specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, weigh the halopyrazole (1.0 mmol, 1.0 equiv), arylboronic acid (1.3–2.0 mmol, 1.3–2.0 equiv), base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.03 mmol, 1-3 mol% Pd), and ligand (e.g., SPhos, 0.02-0.06 mmol, 2-6 mol%) into an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL) to the flask via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw method.
-
Reaction Setup: Seal the flask and place it in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80–110 °C).
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS by periodically taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled pyrazole.
Visualizations: Workflows and Pathways
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of a halopyrazole.
Caption: A standard experimental workflow for Suzuki coupling of pyrazoles.
References
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound has very low solubility in water. What are the initial steps I should take to address this?
A1: The initial approach to improving the solubility of a poorly water-soluble pyrazole-based compound involves a systematic evaluation of its physicochemical properties. Key starting points include:
-
pH-Solubility Profile: Determine the compound's solubility at different pH values. Many pyrazole derivatives have ionizable groups, and their solubility can be significantly influenced by pH.[1][2][3][4][5][6] This will indicate whether pH modification or salt formation could be effective strategies.
-
Co-solvent Screening: Assess the compound's solubility in various water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400).[7][8][9] This can provide a simple and rapid method for solubilization, particularly for early-stage in vitro assays.
-
Solid-State Characterization: Analyze the solid form of your compound (e.g., using XRD, DSC). Understanding if the compound is crystalline or amorphous is crucial, as the amorphous form is generally more soluble.[10][11]
Q2: Can I use pH modification to improve the solubility of my pyrazole compound?
A2: Yes, pH modification is a common and effective strategy if your pyrazole compound possesses acidic or basic functional groups.[3][4][5][6] The solubility of weakly basic pyrazoles can be increased in acidic media, while weakly acidic pyrazoles will be more soluble in alkaline conditions. By adjusting the pH of the aqueous medium to a point where the compound is ionized, a significant increase in solubility can often be achieved.[5][12]
Q3: When is salt formation a suitable strategy for pyrazole compounds?
A3: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable pyrazole compounds, be they acidic or basic.[1][2][8][13] This technique is particularly useful for compounds intended for oral or parenteral administration. The selection of an appropriate counter-ion is critical and can impact not only solubility but also stability and hygroscopicity.[13][14] A key consideration is the pKa difference between the drug and the counter-ion.[13]
Q4: What are cyclodextrins and how can they help with the solubility of my pyrazole compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, within their hydrophobic core, forming an inclusion complex.[10][18] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous media, thereby increasing the apparent solubility of the guest molecule.[15][16][17]
Q5: What are solid dispersions and when should I consider this technique?
A5: Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[19][20][21] This can be achieved by methods such as melting (fusion), solvent evaporation, or hot-melt extrusion.[21][22][23][24] The drug can exist in an amorphous form within the carrier, which enhances its solubility and dissolution rate.[21] This technique is particularly promising for improving the oral absorption of BCS Class II drugs.[19]
Q6: I am working with a neutral pyrazole compound. What are my options for solubility enhancement?
A6: For neutral pyrazole compounds where pH modification and salt formation are not applicable, several other strategies can be employed:
-
Co-crystallization: This involves forming a crystalline solid with a co-former molecule, which can improve solubility and dissolution properties.[8]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[8][11][25]
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the aqueous medium and by forming micelles that can solubilize the compound.[10][12][26]
-
Nanotechnology Approaches: Encapsulating the pyrazole compound in nanosized carriers like dendrimers, liposomes, or polymeric nanoparticles can significantly improve its aqueous solubility.[27][28][29][30][31][32][33]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound's solubility limit has been exceeded. The buffer pH may be unfavorable for solubility. | 1. Lower the final concentration of the compound. 2. If the compound is ionizable, adjust the buffer pH to a more favorable range. 3. Incorporate a co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with downstream experiments. |
| Low and inconsistent results in biological assays. | Poor aqueous solubility leading to inconsistent concentrations of the active compound. | 1. Prepare a stock solution in a suitable organic solvent and serially dilute in the assay medium. 2. Consider using a formulation strategy like cyclodextrin complexation or a solid dispersion to improve dissolution in the assay medium. |
| Salt formation did not significantly improve solubility. | The chosen counter-ion may not be optimal. The intrinsic solubility of the salt may still be low. | 1. Screen a variety of counter-ions to find one that forms a more soluble salt.[14] 2. Characterize the solid form of the salt to ensure a new, more soluble crystalline form has been produced. |
| Co-solvent approach is not suitable for in vivo studies due to toxicity. | The chosen co-solvent has known toxicity issues. | 1. Explore alternative, less toxic co-solvents such as propylene glycol or polyethylene glycol.[7] 2. Investigate other formulation strategies like nanosuspensions, solid dispersions, or lipid-based formulations.[20] |
Quantitative Data Summary
The following tables provide an illustrative summary of the potential solubility enhancement that can be achieved with different techniques. The actual improvement will be specific to the individual pyrazole compound and the experimental conditions.
Table 1: Solubility Enhancement of Pyrazole-Based Compounds
| Compound | Initial Aqueous Solubility (µg/mL) | Enhancement Technique | Resulting Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Pyrazole Derivative (BBB4) | Insoluble | Dendrimer Nanoparticles | ~6400 | >105 | [29] |
| Celecoxib | ~5 | Solid Dispersion with PVP | ~150 | ~30 | Illustrative |
| Generic Pyrazole | ~1 | Cyclodextrin Complexation | ~50 | ~50 | Illustrative |
| Ionizable Pyrazole | ~10 | Salt Formation | ~1000 | ~100 | Illustrative |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of a pyrazole-based compound in various co-solvent systems.
Materials:
-
Pyrazole-based compound
-
Water (HPLC grade)
-
Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of the pyrazole-based compound to each co-solvent solution in a vial.
-
Seal the vials and stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After stirring, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Plot the solubility of the compound as a function of the co-solvent concentration.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a solid inclusion complex of a pyrazole-based compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Pyrazole-based compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Water and Ethanol
-
Mortar and pestle
-
Vacuum oven
-
Vials
Methodology:
-
Determine the molar ratio for the complex (commonly 1:1 drug to cyclodextrin).
-
Weigh the appropriate amounts of the pyrazole compound and the cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.
-
Gradually add the pyrazole compound to the paste and knead for 30-60 minutes.
-
During kneading, add more of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
-
To determine the solubility enhancement, perform a solubility study as described in Protocol 1, comparing the solubility of the complex to the pure compound in water.
Visualizations
Caption: Troubleshooting workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for cyclodextrin complexation by the kneading method.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility | Semantic Scholar [semanticscholar.org]
- 7. ijpbr.in [ijpbr.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. humapub.com [humapub.com]
- 19. jddtonline.info [jddtonline.info]
- 20. mdpi.com [mdpi.com]
- 21. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wjpls.org [wjpls.org]
- 25. mdpi.com [mdpi.com]
- 26. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pyrazole-Based Water-Soluble Dendrimer Nanoparticles as a Potential New Agent against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. iipseries.org [iipseries.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Aqueous Workup and Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | The product, containing a basic aniline moiety, may have been partially protonated and retained in the aqueous layer if the aqueous phase was acidic. Ensure the aqueous layer is basic (pH > 8) before extraction with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to maximize recovery. |
| Emulsion Formation | Vigorous shaking during extraction can lead to stable emulsions. To break an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling is often more effective than vigorous shaking. |
| Product Precipitation | If the crude product is highly impure, it may precipitate at the interface of the aqueous and organic layers. If this occurs, filter the entire mixture to collect the precipitate and analyze it separately. |
Problem 2: Oily Product Instead of a Solid After Solvent Evaporation
| Possible Cause | Troubleshooting Step |
| Residual Solvent | High-boiling point solvents (e.g., DMF, DMSO) used in the synthesis may not have been completely removed. Perform an aqueous wash during the workup to remove water-soluble high-boiling solvents. Dry the final product under high vacuum for an extended period. |
| Presence of Greasy Impurities | Unreacted starting materials or byproducts may be oily. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization of the desired product. |
| Product is an Oil at Room Temperature | While unlikely for this compound, if the purified product is indeed an oil, purification should be performed using column chromatography. |
Problem 3: Multiple Spots on TLC After Purification Attempt
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The presence of starting materials (4-bromo-1-methylpyrazole and a derivative of p-aminophenylboronic acid) is a common issue. Optimize the reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion. |
| Formation of Byproducts | Suzuki coupling reactions can generate homocoupled byproducts. Careful selection of the palladium catalyst and ligands, as well as control of reaction conditions, can minimize these. Column chromatography is typically required for their removal. |
| Product Degradation | Aromatic amines can be susceptible to oxidation. Workup and purification should be performed promptly. If the product is stored, it should be under an inert atmosphere (nitrogen or argon). |
| Co-elution of Impurities | The chosen solvent system for column chromatography may not be optimal. Screen a variety of solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to achieve better separation on TLC before attempting column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Suzuki coupling reaction?
A1: The most probable impurities include:
-
Unreacted Starting Materials: 4-bromo-1-methylpyrazole and the corresponding aminophenylboronic acid or its ester.
-
Homocoupled Byproducts: Biphenyl derivatives from the self-coupling of the aminophenylboronic acid.
-
Debrominated Product: 3-(4-Aminophenyl)-1-methylpyrazole.
-
Residual Palladium Catalyst: The palladium catalyst used in the Suzuki reaction.
Q2: What is a recommended starting point for a column chromatography solvent system?
A2: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes. Based on the polarity of the molecule, a gradient of 20% to 50% ethyl acetate in hexanes is a reasonable range to explore. For more polar impurities, a gradient of methanol (0-5%) in dichloromethane can also be effective. It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q3: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. What can I do?
A3: The basic aniline group can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.
Q4: What is a suitable solvent for recrystallization?
A4: Finding an ideal recrystallization solvent requires experimentation. A good starting point is a binary solvent system. Given the aromatic nature of the compound, you could try dissolving it in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly adding a non-polar solvent in which it is less soluble (e.g., hexanes or heptane) until turbidity is observed. Allowing this solution to cool slowly should yield crystals.
Q5: How can I remove residual palladium catalyst from my product?
A5: Residual palladium can often be removed by column chromatography. If it persists, you can try washing a solution of your product in an organic solvent with an aqueous solution of a chelating agent like thiourea or sodium sulfide. Alternatively, specialized silica-based metal scavengers can be used.
Data Presentation
Table 1: Typical Purification Parameters for 3-Aryl-4-bromo-1-methylpyrazoles
| Parameter | Typical Values | Notes |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. Consider neutral alumina if the compound is acid-sensitive. |
| Column Chromatography Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 60%) | Adjust the gradient based on TLC analysis. Adding 0.5% triethylamine can improve peak shape. |
| Gradient of Methanol in Dichloromethane (e.g., 0% to 5%) | Useful for eluting more polar compounds. | |
| Recrystallization Solvent Systems | Ethanol/Water, Isopropanol/Hexanes, Ethyl Acetate/Hexanes | The optimal system needs to be determined experimentally. |
| Expected Purity after Column | >98% | Dependent on the separation efficiency. |
| Expected Purity after Recrystallization | >99% | Effective for removing minor impurities if a suitable solvent is found. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent or dichloromethane.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). Pack the column, ensuring no air bubbles are trapped.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Start the elution with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
Caption: Decision tree for selecting a purification strategy.
Minimizing side product formation in the bromination of 1-methylpyrazole
Welcome to the technical support center for the bromination of 1-methylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing side product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the electrophilic bromination of 1-methylpyrazole?
A1: The bromination of 1-methylpyrazole is an electrophilic aromatic substitution reaction. The major product is typically 4-bromo-1-methylpyrazole . The C4 position is the most electron-rich and sterically accessible site on the pyrazole ring, making it the most favorable position for electrophilic attack.[1][2]
Q2: What are the most common side products observed during this reaction?
A2: The most common side products result from over-bromination. These include various di-brominated isomers such as 3,4-dibromo-1-methylpyrazole, 4,5-dibromo-1-methylpyrazole, and 3,5-dibromo-1-methylpyrazole.[3] The formation of these products is highly dependent on the reaction conditions.
Q3: Which brominating agents are typically used for this synthesis?
A3: The most common brominating agents are N-Bromosuccinimide (NBS) and elemental bromine (Br₂).[2][4][5] NBS is often preferred as it is a solid, easier to handle, and can lead to higher selectivity for mono-bromination, especially at the C4 position.[4][6][7]
Q4: Can other isomers, such as 3-bromo- or 5-bromo-1-methylpyrazole, be formed?
A4: While 4-bromo-1-methylpyrazole is the kinetically favored product, the formation of 3- or 5-bromo isomers is possible, particularly under more forcing conditions or with different substitution patterns on the pyrazole ring.[1][8] To achieve substitution at the C3 or C5 positions, the C4 position usually needs to be blocked first.[1]
Troubleshooting Guide: Minimizing Side Products
This guide addresses specific issues you may encounter during the bromination of 1-methylpyrazole.
Issue 1: My reaction yields a significant amount of di-brominated and poly-brominated products.
-
Probable Cause: The reaction is too forcing, or an excess of the brominating agent is being used. Over-bromination is a common issue when the initially formed mono-brominated product is still reactive enough to undergo a second bromination.
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 1-methylpyrazole to the brominating agent (e.g., NBS). Even a slight excess of the brominating agent can lead to di-bromination.[3]
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C). This reduces the reaction rate and increases the selectivity for the most reactive site, minimizing over-reaction.[2][9]
-
Issue 2: The reaction is slow or results in low conversion to the desired product.
-
Probable Cause: The reaction conditions are not sufficiently activating for the electrophilic substitution to proceed efficiently.
-
Solution:
-
Increase Temperature: If selectivity is not an issue, gradually increasing the temperature can improve the reaction rate. For some substrates, microwave irradiation has been used to accelerate the reaction.[3]
-
Choice of Solvent: The solvent can play a crucial role. Polar aprotic solvents like acetonitrile or DMF can facilitate the reaction.[7][9] For NBS brominations, solvents like water or chloroform have also been used successfully.[2][4]
-
Use a Catalyst: For less reactive substrates, a Lewis acid catalyst like FeBr₃ can be used with Br₂ to increase the electrophilicity of the bromine.[10] However, this can also decrease selectivity, so it should be used judiciously.
-
Issue 3: I am observing the formation of unexpected isomers.
-
Probable Cause: Reaction conditions, particularly the acidity of the medium, can influence the regioselectivity.
-
Solution:
-
Avoid Strongly Acidic Conditions: In strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack and can alter the substitution pattern.[2][11] Neutral or buffered conditions are generally preferred for predictable 4-position bromination.
-
Optimize Brominating Agent and Solvent: NBS in a solvent like chloroform or acetonitrile at low temperatures is a reliable method for selective 4-bromination.[2][9]
-
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes the general effects of key experimental parameters on the bromination of 1-methylpyrazole.
| Parameter | Condition | Effect on 4-Bromo Product Yield | Effect on Side Product Formation | Citation |
| Brominating Agent | NBS vs. Br₂ | NBS often provides higher selectivity for mono-bromination. | Br₂ with a Lewis acid can be less selective and lead to more over-bromination. | [4][6][10] |
| Stoichiometry | 1:1 (Substrate:NBS) | Optimal for maximizing mono-bromination. | --- | [3] |
| >1.1 eq. NBS | May decrease isolated yield of mono-bromo product. | Significantly increases di- and poly-bromination. | [3] | |
| Temperature | Low (e.g., 0 °C) | Generally sufficient for reaction, enhances selectivity. | Minimizes over-bromination. | [2][9] |
| High (e.g., Reflux) | Increases reaction rate, but may decrease selectivity. | Increases the likelihood of di-bromination and other side reactions. | [1] | |
| Solvent | Acetonitrile / Chloroform | Good solvents for selective bromination with NBS. | Generally low side product formation under controlled conditions. | [2][9] |
| Water | Can be an effective and simple solvent for NBS brominations. | Generally provides good results for 4-bromination. | [4][5] | |
| Strong Acids (e.g., H₂SO₄) | Not recommended for pyrazole ring bromination. | Can lead to protonation and deactivation of the pyrazole ring, altering regioselectivity. | [2][11] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 5. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 10. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Stability assessment of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole under experimental conditions
This technical support center provides guidance on the stability of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily related to its functional groups: the aminophenyl group, the bromo substituent, and the pyrazole ring. Key factors of concern include:
-
pH: The amino group can be protonated in acidic conditions, potentially altering the molecule's reactivity and solubility. The pyrazole ring also has basic properties.
-
Light: Aromatic amines are known to be susceptible to photodegradation, which can lead to coloration and the formation of impurities.
-
Temperature: Elevated temperatures can lead to thermal decomposition. While many pyrazole derivatives are thermally stable, the overall stability of this specific molecule at high temperatures should be considered.
-
Oxidizing Agents: The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities and degradation products.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dark, and dry place. Specifically:
-
Temperature: Store at 2-8°C.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: Is this compound soluble in common laboratory solvents?
A3: Based on its structure, this compound is expected to be soluble in a range of organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Its solubility in aqueous solutions is likely to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the amino group.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Solution turns yellow/brown over time. | Oxidation or Photodegradation: The aminophenyl group is prone to oxidation and both aromatic amines and pyrazole rings can be sensitive to light, leading to the formation of colored degradation products.[1][2][3] | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. 2. Use Fresh Solvents: Ensure solvents are deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) before use. 3. Work Quickly: Minimize the exposure of the solution to ambient light and air. 4. Consider Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant may be beneficial, but compatibility should be verified. |
| Unexpected peaks appear in HPLC analysis. | Degradation of the Compound: The appearance of new peaks suggests that the compound is degrading under the experimental or storage conditions. | 1. Review Storage Conditions: Confirm that the compound and its solutions are stored as recommended (cool, dark, and under an inert atmosphere). 2. Assess Solution Stability: Perform a time-course study of the compound in the experimental solvent to determine its stability under those conditions. Analyze samples at regular intervals by HPLC. 3. Evaluate Experimental Conditions: Assess if any reagents or conditions in your experiment (e.g., strong acids/bases, high temperatures, presence of metal ions) could be causing degradation. Pyrazole derivatives can undergo various reactions depending on the conditions. |
| Loss of biological activity or inconsistent results. | Compound Degradation: The loss of the parent compound due to degradation will lead to a decrease in its effective concentration and potentially produce inactive or interfering byproducts. | 1. Confirm Compound Integrity: Before each experiment, verify the purity of the compound using a suitable analytical method like HPLC or LC-MS. 2. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to minimize the impact of solvent-mediated degradation. 3. Control Experimental Parameters: Strictly control pH, temperature, and light exposure during your experiments. |
| Precipitation of the compound from solution. | Poor Solubility or pH Shift: The compound may have limited solubility in the chosen solvent, or a change in the pH of the solution could have reduced its solubility. | 1. Verify Solubility: Determine the solubility of the compound in the chosen solvent at the experimental concentration and temperature. 2. Control pH: If using aqueous buffers, ensure the pH is maintained within a range where the compound is soluble. The protonated form in acidic solution is likely more soluble in water. 3. Consider a Co-solvent: If solubility in aqueous buffers is an issue, consider the use of a water-miscible organic co-solvent like DMSO or ethanol. |
Stability Data Summary
Currently, there is limited publicly available quantitative stability data specifically for this compound. The following table provides a qualitative summary of expected stability based on the known chemistry of its functional groups. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH 1-3) | Moderate; potential for hydrolysis of the bromo group under harsh conditions. | Debrominated species, hydroxylated derivatives. |
| Neutral (pH 6-8) | Generally stable. | Minimal degradation expected. | |
| Basic (pH 9-12) | Potentially less stable; aromatic amines can be more susceptible to oxidation at higher pH.[1][3] | Oxidized dimeric/polymeric species. | |
| Temperature | 2-8°C (Storage) | High | Not applicable. |
| Ambient (20-25°C) | Moderate; degradation may occur over extended periods, especially in solution. | Gradual formation of oxidative and photodegradation products. | |
| Elevated (>40°C) | Low; thermal decomposition is likely. Pyrazole derivatives can decompose at high temperatures. | Complex mixture of decomposition products. | |
| Light | UV or Ambient Light | Low; aromatic amines are known to be photosensitive.[1][2][3] | Colored degradation products, radicals, and subsequent reaction products. |
| Oxidation | Air/Peroxides | Low; the aminophenyl group is susceptible to oxidation. | Quinone-imine type structures, colored polymers. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. As a control, keep a sample in the dark.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a gradient program to ensure separation of potential impurities with different polarities. For example:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Pyrazole N-Alkylation Reactions
Welcome to the technical support center for pyrazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the regioselective N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why is controlling N-alkylation in unsymmetrical pyrazoles so challenging?
A1: The difficulty arises from the similar electronic properties of the two adjacent nitrogen atoms in the pyrazole ring. When the pyrazole is deprotonated to form the pyrazolate anion, the negative charge is delocalized over both nitrogen atoms.[1] This creates two nucleophilic centers, and an incoming alkylating agent can react at either nitrogen, typically leading to a mixture of N1 and N2 regioisomers.[1][2]
Q2: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position?
A2: The regioselectivity of pyrazole N-alkylation is primarily governed by a combination of steric and electronic effects of the substituents on the pyrazole ring.[1][2] Additionally, reaction conditions such as the choice of base, solvent, catalyst, and the nature of the alkylating agent play a crucial role.[1][3]
Q3: What is the general rule for steric hindrance?
A3: Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. A bulky substituent at the C3 (or C5) position will direct the incoming electrophile to the more accessible N1 (or N2) nitrogen.[2]
Q4: Are there methods to achieve exclusive N1 or N2 selectivity?
A4: Yes, several modern synthetic strategies have been developed to achieve high, and in some cases exclusive, regioselectivity. These include catalyst-free Michael additions for N1-alkylation[4][5], magnesium-catalyzed reactions for N2-alkylation[6], the use of specific protecting groups[7], and enzymatic methods that offer exceptional control.[8][9]
Q5: Can the choice of base and solvent alone control the selectivity?
A5: The base and solvent system can significantly influence the regioisomeric ratio. For instance, using sodium hydride (NaH) in THF has been shown to favor N1-alkylation in indazoles, a related heterocyclic system.[3] In some cases, changing from potassium carbonate to sodium hydride can prevent the formation of isomeric byproducts.[1] However, relying solely on the base/solvent system may not be sufficient for achieving high selectivity with all substrates.
Troubleshooting Guide for Pyrazole N-Alkylation
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity / Mixture of Isomers | 1. The electronic and steric properties of the two nitrogen environments are too similar. 2. Reaction conditions (base, solvent, temperature) are not optimized for selectivity. | 1. Employ a regioselective methodology : Consider a Mg-catalyzed reaction for N2 products[6] or a Michael addition for N1 products.[4][5] 2. Steric Control : If possible, use a substrate with a bulky group at C3 or C5. Alternatively, use a sterically bulky "masked" alkylating reagent.[10] 3. Change Reaction Conditions : Systematically screen bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, MeCN, DMSO).[1][3] 4. Acid-Catalyzed Conditions : Explore alkylation with trichloroacetimidates under Brønsted acid catalysis, where sterics often dominate.[2][11] |
| Low or No Yield | 1. The pyrazole nitrogen is not sufficiently nucleophilic. 2. The chosen base is not strong enough to deprotonate the pyrazole. 3. The alkylating agent is not reactive enough or is degrading. 4. Steric hindrance is preventing the reaction. | 1. Increase Nucleophilicity : Use a stronger base (e.g., switch from K₂CO₃ to NaH) to ensure complete deprotonation. 2. Increase Reactivity : Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an iodide). 3. Increase Temperature : If the reaction is sluggish, gently increase the temperature, but be aware this may negatively impact regioselectivity. 4. Check Reagent Quality : Ensure the alkylating agent and solvent are pure and dry. |
| Side Reactions (e.g., C-alkylation, over-alkylation) | 1. Highly reactive alkylating agent or harsh reaction conditions. 2. For pyrazoles with other nucleophilic sites, competition can occur. | 1. Milder Conditions : Lower the reaction temperature and use a less reactive base. 2. Protecting Groups : If the pyrazole contains other sensitive functional groups (like an alcohol), consider protecting them before N-alkylation.[2] 3. Control Stoichiometry : Use the alkylating agent in slight excess (e.g., 1.1-1.2 equivalents) to avoid di-alkylation or quaternization. |
Strategies and Methodologies for Regiocontrol
A key aspect of managing pyrazole alkylation is choosing a strategy that biases the reaction toward the desired isomer.
Quantitative Data on Regioselective Methods
The following tables summarize quantitative data from various successful regioselective N-alkylation methodologies.
Table 1: Mg-Catalyzed N2-Selective Alkylation of 3-Substituted Pyrazoles Methodology: Employs MgBr₂ as a catalyst to direct alkylation to the N2 position.[6]
| Pyrazole Substrate (at C3) | Alkylating Agent | N2:N1 Ratio | Yield |
| Phenyl | 2-bromo-N,N-dimethylacetamide | >99:1 | 75% |
| 4-Methoxyphenyl | 2-bromo-N,N-dimethylacetamide | >99:1 | 81% |
| 4-Chlorophenyl | 2-bromo-N,N-dimethylacetamide | >99:1 | 90% |
| Thiophen-2-yl | 2-bromo-N,N-dimethylacetamide | 91:9 | 71% |
Table 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates Methodology: Uses a Brønsted acid catalyst (CSA) with trichloroacetimidate electrophiles. Selectivity is sterically controlled.[2][11]
| Pyrazole Substrate | Alkylating Imidate | Major Isomer | Isomer Ratio | Combined Yield |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl | N1 (Alkylation at N next to Phenyl) | 2.5 : 1 | 56% |
| 3-tert-butyl-1H-pyrazole | Phenethyl | N1 (Alkylation at N away from t-Bu) | - (Single Isomer) | 61% |
| Indazole | Phenethyl | N1 | - (Single Isomer) | 41% |
Table 3: N1-Selective Michael Addition Methodology: A catalyst-free Michael reaction for highly selective N1-alkylation.[4][5]
| Pyrazole Substrate | Michael Acceptor | N1:N2 Ratio | Yield |
| 3,5-Dimethylpyrazole | Ethyl acrylate | >99.9 : 1 | >90% |
| 3-Phenylpyrazole | Ethyl acrylate | >99.9 : 1 | >90% |
| 3-Nitropyrazole | Ethyl acrylate | >99.9 : 1 | >90% |
Table 4: N1-Selective Methylation using α-Halomethylsilanes Methodology: A two-step process involving N-alkylation with a bulky silane reagent followed by protodesilylation to yield the N-methyl product.[10]
| Pyrazole Substrate (at C3) | N1:N2 Ratio | Yield |
| Phenyl | 95:5 | 83% |
| 4-Nitrophenyl | 92:8 | 85% |
| 2-Pyridyl | >99:1 | 71% |
| 4-Bromophenyl | 93:7 | 78% |
Key Experimental Protocols
Protocol 1: Mg-Catalyzed N2-Selective Alkylation[6]
This protocol describes the highly regioselective N2-alkylation of 3-phenyl-1H-pyrazole.
Materials:
-
3-phenyl-1H-pyrazole
-
Magnesium bromide (MgBr₂)
-
THF (anhydrous)
-
2-bromo-N,N-dimethylacetamide
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Saturated NH₄Cl in MeOH
-
Water, Isopropyl acetate (i-PrOAc)
Procedure:
-
In a nitrogen-filled glovebox, charge a vial with 3-phenyl-1H-pyrazole (200 mg, 1.39 mmol, 1.0 eq) and MgBr₂ (51.0 mg, 0.277 mmol, 0.2 eq).
-
Add 3.0 mL of anhydrous THF.
-
Add 2-bromo-N,N-dimethylacetamide (461 mg, 2.77 mmol, 2.0 eq).
-
Add i-Pr₂NEt (377 mg, 2.91 mmol, 2.1 eq) dropwise at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Quench the reaction by adding 2 mL of saturated NH₄Cl in MeOH.
-
Concentrate the solution to dryness.
-
Add 1 mL of water to the residue and extract with i-PrOAc (4 x 1 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (eluting with heptane/i-PrOAc) to yield the N2-alkylated product.
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate[2]
This protocol provides a general method for N-alkylation under acidic conditions, demonstrated with 4-chloropyrazole.
Materials:
-
4-chloro-1H-pyrazole
-
Phenethyl trichloroacetimidate
-
Camphorsulfonic acid (CSA)
-
1,2-Dichloroethane (DCE)
-
Saturated NaHCO₃ solution
-
Brine, MgSO₄
Procedure:
-
To a vial, add 4-chloro-1H-pyrazole (1.0 eq), phenethyl trichloroacetimidate (1.1 eq), and camphorsulfonic acid (0.1 eq).
-
Add 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Stir the reaction at 80 °C for 4 hours.
-
Cool the reaction to room temperature and quench with saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to isolate the N-alkylated pyrazole.
Protocol 3: N1-Selective Methylation via α-Halomethylsilane[10]
This two-step, one-pot protocol achieves high N1-selectivity for methylation.
Materials:
-
3-Phenyl-1H-pyrazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
(Chloromethyl)diisopropylphenylsilane
-
Potassium fluoride (KF)
-
Methanol (MeOH)
Procedure: Step 1: N-Alkylation
-
To a solution of 3-phenyl-1H-pyrazole (1.0 eq) in MeCN, add K₂CO₃ (1.5 eq).
-
Add (chloromethyl)diisopropylphenylsilane (1.2 eq).
-
Heat the mixture at 80 °C and stir for 2 hours.
-
Cool the reaction to room temperature.
Step 2: Protodesilylation 5. To the crude reaction mixture from Step 1, add KF (5.0 eq) and MeOH. 6. Stir the mixture at room temperature for 2 hours. 7. Filter the reaction mixture through a pad of celite, washing with ethyl acetate. 8. Concentrate the filtrate under reduced pressure. 9. Purify the residue by silica gel chromatography to yield the 1-methyl-3-phenyl-1H-pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting guide for scaling up pyrazole synthesis reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when scaling up pyrazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction is highly exothermic and difficult to control at a larger scale. What can I do?
A1: Exothermic reactions are a primary safety concern during the scale-up of pyrazole synthesis, particularly during diazotization and ring-closure steps with hydrazine.[1][2] The reduced surface-area-to-volume ratio in larger reactors hinders efficient heat dissipation.[1][2] To manage this, consider the following:
-
Slow Addition: Add reagents, such as hydrazine hydrate, dropwise while carefully monitoring the internal temperature.[1][2]
-
Cooling: Ensure adequate cooling capacity. For instance, using an ice bath to maintain a low temperature (e.g., <5 °C) is crucial for controlling diazotization reactions.[1][2]
-
Flow Chemistry: Transitioning to a continuous flow setup offers superior heat transfer and temperature control, significantly improving safety and consistency.[3][4] Flow reactors, like coil reactors, can be effectively cooled to maintain a constant temperature even with slightly exothermic reactions.[1]
Q2: I'm observing a decrease in yield and the formation of new impurities upon scaling up my reaction. What are the likely causes?
A2: A drop in yield and the emergence of new impurities during scale-up can often be attributed to changes in reaction conditions and mixing efficiency.[2][5] Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[5] For instance, in a diazotization reaction, a change from acidic lab-scale conditions to different conditions during scale-up can make the aniline nucleophilic, leading to the formation of condensation byproducts.[2]
To address this, it is important to re-optimize reaction parameters such as temperature, concentration, and stirring speed for the larger scale.[5] Evaluating the impact of mixing speed during small-scale experiments can help predict and mitigate these issues during scale-up.[5]
Q3: How do I choose the right solvent for scaling up my pyrazole synthesis?
A3: Solvent selection is critical for reaction conversion, product purity, and ease of isolation at scale.[1][2] An ideal solvent should:
-
Ensure good solubility for reactants and intermediates.
-
Facilitate product precipitation for easy isolation.
-
Be easily removable and recyclable if possible.
For example, in the synthesis of 3,5-diamino-1H-pyrazole, diethyl ether was chosen for the ring-closure step because it allowed for the precipitation of the product, leading to improved yield and straightforward isolation by filtration.[1][2] When preparing a salt form, THF was found to provide reliable results and good conversion.[1] It is advisable to screen a range of solvents at the lab scale to find the optimal balance of properties for your specific pyrazole derivative.[2]
Q4: What are the best practices for purifying pyrazoles on a large scale?
A4: Large-scale purification of pyrazoles often requires moving beyond laboratory-scale chromatography. Common strategies include:
-
Crystallization: This is one of the most effective methods for large-scale purification. If the pyrazole product does not crystallize easily, it can be converted into an acid addition salt, which often has better crystallization properties and can be precipitated from organic solvents.[6]
-
Washing: Thoroughly washing the filtered product with a suitable cold solvent can remove residual impurities.[2]
-
Flow Chemistry with Inline Purification: Continuous flow systems can incorporate inline purification steps, such as liquid-liquid extraction or scavenger resins, to remove impurities before the final product isolation.[4][7] This can eliminate the need for traditional batch purification methods.[4]
Q5: Are there safer alternatives to hazardous reagents used in pyrazole synthesis, especially at scale?
A5: Yes, mitigating risks associated with hazardous reagents is a key consideration for scale-up. For diazotization reactions, which traditionally use sodium nitrite under acidic conditions, substituting it with tert-butyl nitrite (TBN) can be a safer alternative.[2] The instability of diazonium intermediates is a significant safety hazard, and using continuous flow chemistry can minimize the accumulation of these energetic species, thereby enhancing safety.[4] Additionally, for reactions involving potentially explosive intermediates or products, performing a thorough safety assessment, including tests for mechanical and thermal stability, is crucial before proceeding with large-scale synthesis.[2]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side product formation, or product solubility in the reaction solvent. | - Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - Re-optimize the reaction temperature; some reactions show decreased yield if the temperature is too high.[8] - Investigate different solvents to improve product precipitation and reduce losses during workup.[2] - Ensure the stoichiometry of reagents is optimized for the larger scale. |
| Poor Purity / Impurity Formation | Inefficient mixing, localized overheating, or changes in reaction selectivity at scale.[2][5] | - Improve agitation to ensure homogeneous mixing.[5] - Implement better temperature control, such as slower reagent addition or enhanced cooling.[1][2] - Consider transitioning to a flow chemistry setup for superior control over reaction parameters.[3] - For specific impurities, consider purification via crystallization of an acid addition salt.[6] |
| Difficulty with Product Isolation | The product is an oil or is highly soluble in the reaction solvent. | - Attempt to crystallize the product by changing the solvent system or by cooling to a lower temperature.[2] - If the product is an oil, try triturating with a non-polar solvent to induce solidification.[9] - Convert the pyrazole to a salt (e.g., HCl salt) to facilitate precipitation and isolation.[1] |
| Safety Concerns (e.g., runaway reaction) | Highly exothermic reaction step, accumulation of unstable intermediates (e.g., diazonium salts).[1][2] | - Do not proceed with scale-up without a proper safety assessment. - Ensure precise temperature control and have an adequate cooling system in place.[2] - Add reactive reagents slowly and monitor the temperature continuously.[1] - For high-risk steps, a continuous flow process is strongly recommended to minimize the volume of hazardous material at any given time.[3][4] |
Quantitative Data Summary
Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Parameter | Batch Synthesis | Flow Chemistry | Reference(s) |
| Reaction Time | 16 - 28 hours | 30 minutes - 2 hours | [3] |
| Yield | Moderate to Good (e.g., 51%) | Good to Excellent (62% - 99%) | [3] |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to better control and smaller reaction volumes | [3] |
| Scalability | Can be challenging | More straightforward to scale out | [3] |
Table 2: Effect of Solvent on Pyrazole Synthesis Yield and Purity
| Solvent | Concentration | Yield | Purity | Notes | Reference(s) |
| Ethanol | 0.34 M | Lower | Formation of impurities | Product is partially soluble in ethanol. | [2] |
| Diethyl Ether | 0.5 M | 75% | High | Good for product precipitation. | [1][2] |
| THF | 0.2 M | Good Conversion | High | Reliable results for salt formation. | [1] |
| Dioxane | Not specified | Lower Yield | Not specified | Compared to toluene. | [8] |
| Toluene | Not specified | Higher Yield | Not specified | Compared to THF or dioxane. | [8] |
Experimental Protocols
Protocol 1: Large-Scale Batch Synthesis of 3,5-Diamino-1H-Pyrazole (Ring Closure Step)
This protocol is adapted from the scaled-up synthesis of Disperazol.[1][2]
-
Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, suspend the intermediate (e.g., 2-(3,5-diamino-1H-pyrazol-4-yl)acetonitrile) (1 equivalent, e.g., 745 g) in diethyl ether (to achieve a concentration of 0.5 M, e.g., 8000 mL).
-
Reagent Addition: While stirring the slurry, add hydrazine hydrate (1.15 equivalents, e.g., 221.4 mL) dropwise. The reaction is highly exothermic, so the addition rate should be controlled to maintain a manageable temperature.
-
Reaction: As the hydrazine hydrate is added, the solid intermediate will dissolve, and the pyrazole product will begin to precipitate. After the addition is complete, continue stirring the mixture overnight at room temperature.
-
Isolation: Isolate the precipitated product by suction filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the product to obtain the final 3,5-diamino-1H-pyrazole. (Example yield: 652 g, 75%).
Protocol 2: General Procedure for Pyrazole Purification via Acid Addition Salt Formation
This protocol is based on a general method for purifying pyrazoles.[6]
-
Dissolution: Dissolve the crude pyrazole product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) or water.
-
Acid Addition: Add at least an equimolar amount of a suitable inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid.
-
Crystallization: The corresponding acid addition salt of the pyrazole will precipitate or crystallize from the solution. The process can be aided by cooling the mixture.
-
Isolation: Separate the crystallized salt by filtration.
-
Drying: Dry the purified pyrazole salt.
Visualizations
Caption: Workflow for a typical multi-step pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential, particularly in the field of oncology.[1][2][3] This guide provides a comparative overview of prominent pyrazole-based kinase inhibitors, focusing on their target specificity, potency, and the signaling pathways they modulate. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Performance Comparison of Pyrazole-Based Kinase Inhibitors
The efficacy of kinase inhibitors is primarily determined by their ability to selectively inhibit target kinases at low concentrations. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to quantify this potency. The following tables summarize the in vitro inhibitory activities of several FDA-approved and investigational pyrazole-based kinase inhibitors against their primary targets and a selection of other kinases to illustrate their selectivity profiles.
Table 1: In Vitro Kinase Inhibition Profile of FDA-Approved Pyrazole-Based Inhibitors
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Selectivity Highlights | Key Therapeutic Areas |
| Ruxolitinib | JAK1, JAK2 | IC50: 3.3 (JAK1), 2.8 (JAK2)[4] | >130-fold selective for JAK1/2 over JAK3 (IC50: ~430 nM)[4][5] | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[5] |
| Crizotinib | ALK, ROS1, c-Met | IC50: ~3 (ALK)[6], Not specified for ROS1/c-Met in provided abstracts | Multi-targeted inhibitor | Non-Small Cell Lung Cancer (NSCLC)[6] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | IC50: Low nanomolar range for FGFR1-4[7][8] | Minimal activity against VEGFR kinases (~20-fold less potent)[9] | Urothelial Carcinoma[8][10] |
| Asciminib | Bcr-Abl (Allosteric) | Kd: 0.5–0.8, IC50: 0.5[11] | Non-ATP competitive, targets the myristoyl pocket[11] | Chronic Myeloid Leukemia (CML)[11] |
Table 2: In Vitro Cellular Activity of Pyrazole-Based Kinase Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Cancer Type |
| Crizotinib | NCI-H929 | 0.53 ± 0.04[12] | Multiple Myeloma |
| JJN3 | 3.01 ± 0.39[12] | Multiple Myeloma | |
| CCRF-CEM | 0.43 ± 0.07[12] | Acute Lymphoblastic Leukemia | |
| MDA-MB-231 | 5.16[13] | Triple-Negative Breast Cancer | |
| MCF-7 | 1.5[13] | ER-Positive Breast Cancer | |
| SK-BR-3 | 3.85[13] | HER2-Positive Breast Cancer | |
| Compound 22 | MiaPaCa2 | 0.247[11] | Pancreatic Ductal Adenocarcinoma |
| AsPC1 | 0.315[11] | Pancreatic Ductal Adenocarcinoma | |
| Afuresertib (GSK2110183) | HCT116 | 0.95[11] | Colon Cancer |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This protocol is a representative example for determining the IC50 value of a kinase inhibitor.
Objective: To quantify the concentration of a pyrazole-based inhibitor required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., JAK1, c-Met)
-
Peptide substrate specific for the kinase (e.g., -EQEDEPEGDYFEWLE for JAKs)[4]
-
Pyrazole-based inhibitor (test compound)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[14]
-
96-well plates
-
Plate reader (for non-radioactive methods) or scintillation counter/autoradiography equipment (for radioactive methods)
Procedure:
-
Prepare a serial dilution of the pyrazole-based inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the peptide substrate.
-
Add the diluted inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the mixture at 30°C for 10 minutes.[14]
-
Initiate the kinase reaction by adding ATP (e.g., 1 mM final concentration).[4]
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[14]
-
Terminate the reaction by adding a stop solution (e.g., LDS sample buffer for SDS-PAGE).[14]
-
Detect the phosphorylated substrate. For radioactive assays, this can be done by separating the reaction products by SDS-PAGE and exposing to an autoradiography film.[14] For non-radioactive assays (e.g., fluorescence-based), follow the manufacturer's instructions for the specific detection reagent.
-
Quantify the amount of phosphorylated substrate in each well.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a kinase inhibitor on the viability of cancer cells.
Objective: To determine the concentration of a pyrazole-based inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Pyrazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the pyrazole-based inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their evaluation.
JAK-STAT Signaling Pathway
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT (Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; GeneTranscription [label="Gene Transcription", shape=note, fillcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [label="Dimerizes"]; pSTAT -> Nucleus [label="Translocates"]; Nucleus -> GeneTranscription [label="Regulates"]; Ruxolitinib -> JAK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } }
Caption: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
c-Met Signaling Pathway
// Nodes HGF [label="HGF", fillcolor="#FBBC05"]; cMet [label="c-Met Receptor", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; Crizotinib [label="Crizotinib", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges HGF -> cMet [label="Binds"]; cMet -> PI3K; cMet -> RAS; PI3K -> AKT; AKT -> CellSurvival; RAS -> RAF -> MEK -> ERK; ERK -> CellSurvival; Crizotinib -> cMet [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } }
Caption: Overview of the HGF/c-Met signaling cascade and its inhibition by Crizotinib.
BCR-ABL Signaling Pathway
// Nodes BCR_ABL [label="BCR-ABL\n(Constitutively Active Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF_MEK_ERK [label="RAF/MEK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT\nPathway", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF"]; Asciminib [label="Asciminib", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges BCR_ABL -> GRB2_SOS; BCR_ABL -> PI3K_AKT; BCR_ABL -> JAK_STAT; GRB2_SOS -> RAS; RAS -> RAF_MEK_ERK; RAF_MEK_ERK -> Proliferation; PI3K_AKT -> Proliferation; JAK_STAT -> Proliferation; Asciminib -> BCR_ABL [arrowhead=tee, color="#EA4335", style=dashed, label="Allosterically Inhibits"]; } }
Caption: Key downstream pathways activated by the BCR-ABL fusion protein and the allosteric inhibition by Asciminib.
Experimental Workflow for Kinase Inhibitor Evaluation
// Nodes Inhibitor_Design [label="Pyrazole-Based\nInhibitor Design", fillcolor="#F1F3F4"]; In_Vitro_Kinase_Assay [label="In Vitro\nKinase Assay", fillcolor="#FBBC05"]; Cell_Viability_Assay [label="Cell-Based\nViability Assay", fillcolor="#FBBC05"]; Western_Blot [label="Target Engagement\n(e.g., Western Blot)", fillcolor="#FBBC05"]; In_Vivo_Efficacy [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_PD_Studies [label="Pharmacokinetics &\nPharmacodynamics", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Inhibitor_Design -> In_Vitro_Kinase_Assay; In_Vitro_Kinase_Assay -> Cell_Viability_Assay; Cell_Viability_Assay -> Western_Blot; Western_Blot -> In_Vivo_Efficacy; In_Vivo_Efficacy -> PK_PD_Studies; PK_PD_Studies -> Lead_Optimization; } }
Caption: A generalized workflow for the preclinical evaluation of pyrazole-based kinase inhibitors.
This guide provides a snapshot of the current landscape of pyrazole-based kinase inhibitors. The provided data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop more effective and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro protein kinase assay [bio-protocol.org]
Validating the Biological Target of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole is a synthetic molecule with a pyrazole core, a structural motif frequently found in compounds with diverse biological activities. While its direct biological target is not definitively established in publicly available literature, its use as a key intermediate in the synthesis of kinase inhibitors for cancer therapy strongly suggests that its primary targets are likely within the protein kinase family. This guide provides a framework for validating a putative biological target for this compound, using a hypothetical protein kinase as an example, and compares its potential performance with established inhibitors.
Putative Biological Target: Aurora Kinase B
Based on structure-activity relationship (SAR) studies of similar pyrazole-based compounds that have shown potent inhibition of protein kinases involved in cell cycle regulation, we hypothesize that a plausible biological target for this compound is Aurora Kinase B (AURKB) . AURKB is a key mitotic kinase that plays a crucial role in chromosome segregation and cytokinesis, making it a well-established target for anticancer drug development.
To validate this hypothesis, a series of biochemical and cellular assays would be required. Below, we present a comparative guide for evaluating the activity of this compound against a known AURKB inhibitor, Barasertib (AZD1152-HQPA).
Data Presentation: Comparative Inhibitory Activity
The following table summarizes hypothetical quantitative data from key experiments designed to compare the efficacy and selectivity of this compound with Barasertib.
| Parameter | This compound | Barasertib (AZD1152-HQPA) |
| Biochemical Assays | ||
| AURKB IC₅₀ (nM) | 85 | 1.2 |
| AURKA IC₅₀ (nM) | > 10,000 | 25 |
| AURKC IC₅₀ (nM) | 5,200 | 5.8 |
| Cellular Assays | ||
| HCT116 Cell Proliferation GI₅₀ (µM) | 2.5 | 0.05 |
| HeLa Cell Proliferation GI₅₀ (µM) | 3.1 | 0.08 |
| Phospho-Histone H3 (Ser10) IC₅₀ (µM) | 1.8 | 0.03 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
In Vitro Kinase Inhibition Assay (AURKA, AURKB, AURKC)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against recombinant Aurora kinases.
Materials:
-
Recombinant human Aurora Kinase A, B, and C (e.g., from SignalChem)
-
K-LISA™ Kinase Activity Kit (e.g., from Calbiochem)
-
This compound and Barasertib
-
ATP, appropriate kinase buffer, and substrate peptide
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and detect the phosphorylated substrate according to the kit manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (HCT116 and HeLa cell lines)
Objective: To determine the half-maximal growth inhibition (GI₅₀) of the test compounds on cancer cell lines.
Materials:
-
HCT116 and HeLa cell lines (from ATCC)
-
DMEM or McCoy's 5A medium supplemented with 10% FBS
-
This compound and Barasertib
-
CellTiter-Glo® Luminescent Cell Viability Assay (e.g., from Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the compound concentration.
Cellular Phospho-Histone H3 (Ser10) Inhibition Assay
Objective: To measure the inhibition of AURKB activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3.
Materials:
-
HeLa cells
-
This compound and Barasertib
-
Fixation and permeabilization buffers
-
Anti-phospho-Histone H3 (Ser10) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Seed HeLa cells in 96-well imaging plates.
-
Treat the cells with a serial dilution of the test compounds for 24 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10).
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of the phospho-Histone H3 signal in the nucleus.
-
Calculate the IC₅₀ for the inhibition of Histone H3 phosphorylation.
Mandatory Visualizations
Signaling Pathway of Aurora Kinase B
Caption: Simplified signaling pathway of Aurora Kinase B (AURKB).
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating a putative kinase target.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. This guide provides a comparative analysis of methodologies for the structural confirmation of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole, with a primary focus on the gold-standard technique of X-ray crystallography. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages data from closely related analogues to provide a robust comparative framework.
The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The precise arrangement of substituents on this heterocyclic core is critical to its pharmacological function. Therefore, unambiguous structural confirmation is paramount. This guide compares the definitive insights from X-ray crystallography with complementary data from other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Structural Data from X-ray Crystallography
Single-crystal X-ray crystallography provides unequivocal proof of molecular structure, offering precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. Although the crystal structure of this compound has not been reported, analysis of structurally similar compounds in the Cambridge Crystallographic Data Centre (CCDC) offers valuable insights into the expected molecular geometry.
Below is a comparison of key crystallographic parameters from two related pyrazole derivatives. These data serve as a benchmark for what can be expected for the title compound.
| Parameter | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1] | 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile[2] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 9.6716 (8) | 13.4982 (6) |
| b (Å) | 11.4617 (9) | 8.3470 (4) |
| c (Å) | 13.8257 (10) | 17.7173 (8) |
| α (°) | 113.497 (5) | 90 |
| β (°) | 92.753 (6) | 101.510 (1) |
| γ (°) | 93.753 (6) | 90 |
| Volume (ų) | 1397.91 (19) | 1956.05 (16) |
| Dihedral Angle (Pyrazole/Phenyl) | 26.0 (2)° and 39.9 (7)° | 86.71 (14)° (between benzene and dihydropyrano[2,3-c]pyrazole mean plane) |
Table 1: Comparison of crystallographic data for pyrazole analogues.
Alternative Structural Elucidation Techniques
While X-ray crystallography provides the most detailed structural information, NMR and MS are indispensable tools for routine characterization and confirmation in solution.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations. | Provides detailed information about the molecular framework in solution; non-destructive. | Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Does not provide information on stereochemistry or connectivity. |
Table 2: Comparison of alternative structural elucidation techniques.
Experimental Workflow for Structural Confirmation
The comprehensive structural elucidation of a novel compound like this compound follows a logical workflow, integrating various analytical techniques.
Caption: Experimental workflow for structural confirmation.
Methodologies
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A suitable solvent system must be identified empirically.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial electron density map is used to solve the phase problem and build a preliminary molecular model. This model is then refined against the experimental data to obtain the final, precise molecular structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and standard ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish connectivity between protons and carbons.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Fragmentation patterns can provide additional structural information.[4][5]
References
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Validation
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential drug candidates. This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of pyrazole compound purity.
This document outlines the experimental protocols, presents comparative performance data, and discusses the relative strengths and weaknesses of each method to aid in selecting the most appropriate technique for your analytical needs.
Introduction to Pyrazole Purity Analysis
Pyrazoles are a class of heterocyclic organic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2][3] The presence of impurities, even in small amounts, can significantly impact the biological activity and toxicity of the final product. Therefore, robust and reliable analytical methods are essential for the accurate quantification of pyrazole compound purity and the identification of any process-related impurities or degradation products.
LC-MS/MS has become a cornerstone technique in analytical chemistry due to its high sensitivity and selectivity.[4] However, traditional methods like HPLC-UV and the absolute quantification capability of qNMR present viable and sometimes advantageous alternatives.[5][6] This guide will explore these three techniques in the context of pyrazole purity validation.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the required sensitivity, the nature of the impurities, the availability of reference standards, and the desired level of quantitation (relative vs. absolute).
| Parameter | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Detection of nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[7] |
| Selectivity | Very High (based on precursor/product ion transitions).[4] | Moderate (depends on chromophores of analyte and impurities). | High (structurally informative, can distinguish isomers). |
| Sensitivity | Very High (ng/mL to pg/mL).[8][9] | Moderate (µg/mL to ng/mL).[10] | Low (mg/mL).[7] |
| Quantitation | Relative (requires certified reference standards). | Relative (requires certified reference standards). | Absolute (can provide purity without a specific reference standard for the analyte).[5][11] |
| Impurity ID | Can provide structural information based on fragmentation. | Limited to no structural information. | Provides detailed structural information for impurity identification. |
| Throughput | High.[12] | High. | Low to Moderate. |
| Cost | High. | Low to Moderate. | High (instrumentation), but can be cost-effective for absolute purity. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific pyrazole compounds.
LC-MS/MS Method for Pyrazole Purity
This method is designed for the sensitive detection and quantification of a pyrazole active pharmaceutical ingredient (API) and its potential impurities.
a) Sample Preparation:
-
Accurately weigh and dissolve 5.0 mg of the pyrazole compound in 50.0 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the same diluent to prepare a working solution of 1.0 µg/mL.
-
Filter the final solution through a 0.22 µm nylon syringe filter before injection.[13]
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8][10]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[13]
-
Gradient Elution: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.[13]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the main pyrazole compound and known impurities.[8] A full scan can be used for the identification of unknown impurities.
-
Source Parameters: Optimized for the specific pyrazole compound (e.g., capillary voltage, source temperature, gas flows).[8]
-
Collision Energy (CE): Optimized for each MRM transition.
d) Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][8][14]
HPLC-UV Method for Pyrazole Purity
This protocol is suitable for routine purity analysis where high sensitivity is not a primary requirement.
a) Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the pyrazole compound in a suitable diluent (e.g., 80:20 methanol/water).[10]
-
Prepare a working solution of approximately 50-100 µg/mL for analysis.[10]
-
Filter the solution through a 0.45 µm PVDF filter.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid and methanol (e.g., 20:80 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Injection Volume: 5.0 µL.[10]
-
UV Detection: Wavelength set at the absorbance maximum of the pyrazole compound (e.g., 206 nm).[10]
c) Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main compound.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.[5][6]
a) Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of the pyrazole compound into an NMR tube.[15]
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.[15]
b) NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
c) Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the pyrazole compound and a signal from the internal standard.
-
Calculate the purity using the following equation[11]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflows
The following diagrams illustrate the general workflows for each analytical method.
Conclusion
The selection of an appropriate analytical method for pyrazole compound purity validation is a critical decision in the drug development process.
-
LC-MS/MS is the method of choice when high sensitivity and selectivity are paramount, especially for the quantification of trace-level impurities or in complex matrices. Its ability to provide structural information on impurities is a significant advantage.
-
HPLC-UV offers a cost-effective and straightforward approach for routine purity assessments, particularly in later stages of development where the impurity profile is well-characterized.
-
Quantitative NMR (qNMR) stands out for its ability to provide absolute purity determination without the need for a specific reference standard of the analyte, making it an invaluable tool for the characterization of new chemical entities and for validating reference standards themselves.[5][6]
A comprehensive approach to purity validation may involve using HPLC-UV or LC-MS/MS for routine analysis and qNMR for the definitive assignment of absolute purity to key batches or reference materials. By understanding the principles and capabilities of each technique, researchers can ensure the quality and integrity of their pyrazole compounds.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. resolian.com [resolian.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijper.org [ijper.org]
- 9. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
- 10. ijcpa.in [ijcpa.in]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 13. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 14. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubsapp.acs.org [pubsapp.acs.org]
A Researcher's Guide to Pyrazole Inhibitors: Bridging the Gap Between Benchtop and Clinic
A critical challenge in drug discovery is ensuring that a compound's promising activity in a laboratory setting translates to real-world efficacy. This guide provides a comparative analysis of the in vitro and in vivo activities of various pyrazole inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. We delve into specific case studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to illuminate the complexities of this correlation.
Case Study 1: Pyrazole-Based MDM2/4-p53 Interaction Inhibitors in Oncology
The p53 tumor suppressor pathway is a cornerstone of cancer research. The interaction between p50 and its negative regulators, MDM2/4, is a prime target for therapeutic intervention. Here, we examine three pyrazole-based small molecule inhibitors—YH264, YH263, and WW751—designed to disrupt this interaction.
Data Presentation: In Vitro vs. In Vivo Activity
| Compound | In Vitro Activity (IC50 against HCT 116 cells) | In Vivo Activity (HCT 116 Xenografts) | Plasma Half-life |
| YH264 | 18.3 ± 2.3 µM | No effect on tumor growth | 147 min |
| YH263 | 8.9 ± 0.6 µM | No effect on tumor growth | 263 min |
| WW751 | 3.1 ± 0.2 µM | No effect on tumor growth | < 120 min |
Data sourced from a study on pyrazole-based small molecule inhibitors.[1]
Despite demonstrating dose-dependent cytotoxicity in vitro, none of the compounds inhibited tumor growth in a xenograft model.[1] The study concluded that despite achieving maximum soluble doses, the tumor concentrations of the compounds did not reach the levels required to inhibit cell growth as observed in vitro.[1] This highlights a common challenge in drug development: unfavorable pharmacokinetic properties hindering the translation of in vitro potency to in vivo efficacy.
Experimental Protocols
In Vitro Cytotoxicity Assay:
-
Cell Line: p53 wild-type HCT 116 cells.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Incubation: 72 hours with varying concentrations of the test compounds.
-
Endpoint: IC50 value, the concentration of the drug that inhibits cell growth by 50%.[1]
In Vivo Efficacy Study:
-
Animal Model: C.B-17 SCID mice with HCT 116 xenografts.
-
Dosing:
-
YH264 or YH263: 150 mg/kg administered intravenously (IV) or orally (PO) once daily for five days.
-
WW751: 88, 57, or 39 mg/kg administered IV for 3, 5, or 5 days.
-
-
Analysis: Tumor growth was monitored and compared to a control group. Plasma concentrations and metabolites were quantified using LC-MS/MS.[1]
Visualizing the Workflow and Pathway
Figure 1. Experimental workflow for p53 inhibitor testing.
Figure 2. Targeted p53 signaling pathway.
Case Study 2: Antifungal Activity of Triazoles with a Pyrazole Moiety
In the realm of infectious diseases, novel antifungal agents are urgently needed. This case study examines a series of triazole derivatives containing a phenylethynyl pyrazole side chain, designed to target fungal CYP51.
Data Presentation: In Vitro vs. In Vivo Activity
| Compound | In Vitro Activity (MIC, µg/mL) | In Vivo Activity (C. albicans infected mice) |
| C. albicans | C. neoformans | |
| 5k | 0.125 | 0.125 |
| 6c | 0.0625 | 0.0625 |
| Fluconazole (Control) | Not specified | Not specified |
Data sourced from a study on novel triazoles with antifungal activity.[2]
Compound 6c exhibited excellent in vitro activity against multiple fungal strains, surpassing the activity of compound 5k .[2] Importantly, this in vitro potency translated to in vivo efficacy, where compound 6c effectively protected mice from C. albicans infection in a dose-dependent manner and reduced the fungal burden in the kidneys.[2]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing:
-
Method: Serial dilution in a 96-well microtest plate according to the National Committee for Clinical Laboratory Standards (NCCLS) protocols.
-
Fungal Strains: Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus.
-
Endpoint: Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the fungus.[2]
In Vivo Efficacy Study:
-
Animal Model: ICR mice systemically infected with C. albicans SC5314.
-
Dosing: Compound 6c was administered at doses of 0.5, 1.0, and 2.0 mg/kg.
-
Analysis: Survival rates of the mice were monitored over time. Fungal burden in the kidneys was also assessed.[2]
Visualizing the Workflow and Mechanism
Figure 3. Antifungal drug discovery workflow.
References
Profiling Kinase Cross-Reactivity: A Comparative Guide for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the kinase cross-reactivity profile of the investigational compound 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. As public data on the kinase selectivity of this specific molecule is not available, this document outlines the experimental protocols and data presentation standards necessary to compare its performance against established kinase inhibitors. The methodologies and comparisons presented herein serve as a template for robust and objective profiling.
For comparative purposes, we will reference three well-characterized kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A natural alkaloid known for its potent but broad, non-selective inhibition of a wide range of kinases.[1][2][3]
-
Dasatinib: A multi-targeted inhibitor, approved for clinical use, that potently inhibits BCR-ABL and Src family kinases, among others.[4][5][6][7]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor targeting VEGFRs, PDGFRs, KIT, and other kinases involved in angiogenesis and tumor proliferation.[8][9][10][11][12]
Data Presentation: Kinase Inhibition Profiles
Effective comparison of kinase inhibitors requires clear, quantitative data. The following tables present a model for summarizing cross-reactivity data. Table 1 outlines the percentage of inhibition at a fixed concentration to identify primary targets, while Table 2 provides IC50 values for a more detailed potency comparison against a panel of selected kinases.
Table 1: Comparative Kinase Inhibition at 1 µM Concentration
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Dasatinib (% Inhibition) | Sunitinib (% Inhibition) |
| ABL1 | Data Not Available | 99 | 98 | 45 |
| SRC | Data Not Available | 98 | 99 | 60 |
| VEGFR2 (KDR) | Data Not Available | 95 | 85 | 97 |
| PDGFRβ | Data Not Available | 96 | 90 | 98 |
| c-KIT | Data Not Available | 92 | 95 | 96 |
| PKA | Data Not Available | 99 | 25 | 15 |
| PKCα | Data Not Available | 100 | 70 | 30 |
| MEK1 | Data Not Available | 35 | 10 | 5 |
| ERK2 | Data Not Available | 40 | 15 | 8 |
| JAK3 | Data Not Available | 88 | 75 | 40 |
Note: Data for Staurosporine, Dasatinib, and Sunitinib are representative values derived from public sources and commercial profiling panels. Actual values may vary based on assay conditions.
Table 2: Comparative IC50 Values (nM) for Selected Kinases
| Kinase Target | This compound (IC50 nM) | Staurosporine (IC50 nM) | Dasatinib (IC50 nM) | Sunitinib (IC50 nM) |
| ABL1 | Data Not Available | 6 | <1 | 50 |
| SRC | Data Not Available | 20 | <1 | 75 |
| VEGFR2 (KDR) | Data Not Available | 15 | 3 | 9 |
| PDGFRβ | Data Not Available | 10 | 1.5 | 2 |
| c-KIT | Data Not Available | 25 | 1 | 5 |
| PKA | Data Not Available | 7 | >10,000 | >10,000 |
| PKCα | Data Not Available | 2 | 800 | 2,500 |
Note: IC50 values are highly dependent on the specific assay and ATP concentration used. The data presented are for comparative illustration.
Experimental Protocols
To generate the data presented above, a standardized kinase profiling protocol is essential. Numerous commercial services offer large-scale kinase screening.[13][14][15][16] The general methodology involves either biochemical or cell-based assays.
Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric or Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of purified kinases.
-
Compound Preparation: The test compound, this compound, and control inhibitors are serially diluted in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM). A single high concentration (e.g., 1 µM) is used for initial screening.
-
Kinase Reaction Mixture: For each kinase in the panel, a reaction buffer is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), and any necessary cofactors.
-
Inhibitor Incubation: The test compound dilutions are added to the kinase reaction mixture and incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-³³P]ATP is used. The concentration of ATP is typically set at or near the Km for each specific kinase to ensure accurate potency assessment.[17]
-
Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection:
-
Radiometric (e.g., HotSpot™ Assay): The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane. Unincorporated [γ-³³P]ATP is washed away, and the remaining radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.[13]
-
Luminescence-Based (e.g., ADP-Glo™ Assay): The amount of ADP produced is quantified by converting it to ATP in a subsequent reaction, which then drives a luciferase-luciferin reaction. The resulting luminescence is proportional to kinase activity and is measured with a luminometer.[14][16]
-
-
Data Analysis: The activity of the kinase in the presence of the inhibitor is calculated as a percentage of the activity in the DMSO control. For IC50 determination, the percent inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Target Engagement Assay (e.g., NanoBRET™)
Cell-based assays provide a more physiologically relevant context by measuring inhibitor binding to its target within live cells.[18]
-
Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer probe.
-
Compound Treatment: The transfected cells are plated and treated with a range of concentrations of the test compound.
-
Target Engagement Measurement: A cell-permeable fluorescent tracer that binds to the kinase active site is added. In the absence of an inhibitor, the tracer binds the kinase, bringing the NanoLuc® and the fluorescent probe into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: Competitive inhibitors like this compound will displace the tracer, leading to a decrease in the BRET signal. The IC50 value represents the concentration of the compound required to displace 50% of the tracer.
Visualizations: Workflows and Pathways
The following diagrams illustrate the concepts and processes involved in kinase inhibitor profiling.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pharmaron.com [pharmaron.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 17. assayquant.com [assayquant.com]
- 18. Kinase Selectivity Profiling Services [promega.com]
Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis
A Head-to-Head Comparison of Suzuki Coupling Protocols for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and materials science, the construction of pyrazole-containing molecules is of particular interest due to their prevalence in bioactive compounds. This guide provides a head-to-head comparison of leading Suzuki coupling protocols for pyrazole synthesis, offering a comprehensive overview of catalytic systems, reaction conditions, and yields to aid in the selection of the most suitable method for your research needs.
General Workflow for Suzuki Coupling in Pyrazole Synthesis
The diagram below illustrates the fundamental steps involved in a typical Suzuki coupling reaction for the synthesis of functionalized pyrazoles. The process begins with the oxidative addition of a palladium(0) catalyst to a halopyrazole. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired coupled pyrazole product and regenerate the palladium(0) catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.
Comparative Analysis of Suzuki Coupling Protocols
The following tables summarize the performance of various catalytic systems in the Suzuki coupling of different pyrazole substrates. These protocols have been selected from the literature to represent a range of common and effective methods.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
This table compares different palladium catalysts and reaction conditions for the coupling of 4-bromopyrazoles.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | |
| XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85-95 | |
| Pyridine-Pyrazole/Pd(II) Complex | K₂CO₃ | H₂O/EtOH | 120 (MW) | 0.03 | 85-97 |
Table 2: Suzuki Coupling of N-Acylpyrazoles
This table focuses on the cross-coupling of N-acylpyrazoles, which involves the cleavage of a C-N bond.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | 52-97 |
Table 3: Suzuki Coupling of Unprotected N-H Pyrazoles
This table highlights protocols developed for challenging substrates containing acidic N-H protons.
| Catalyst Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 |
Detailed Experimental Protocols
Below are detailed experimental procedures for two of the cited protocols, providing a practical guide for implementation in the laboratory.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
Materials:
-
4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)
-
Arylboronic acid (0.11 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.005 mmol, 5 mol%)
-
Na₂CO₃ (0.25 mmol, 2.5 equiv)
-
1,4-Dioxane (1.6 mL)
-
Water (0.4 mL)
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling using a Pyridine-Pyrazole/Pd(II) Catalyst
Materials:
-
Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pyridine-Pyrazole/Pd(II) complex 4 (0.001 mmol, 0.1 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, phenylboronic acid, the palladium complex, and the base.
-
Add ethanol and water to the vial, and cap it securely with a Teflon septum.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture with a power of 60 W, and ramp the temperature to 120 °C.
-
Hold the reaction at 120 °C for 2 minutes.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the product.
Concluding Remarks
The choice of Suzuki coupling protocol for pyrazole synthesis is highly dependent on the specific substrate and desired outcome. For simple 4-halopyrazoles, traditional catalysts like Pd(PPh₃)₄ and modern Buchwald-Hartwig type ligands such as XPhos and SPhos provide excellent yields under thermal conditions. For more specialized applications, such as the coupling of N-acylpyrazoles or unprotected N-H pyrazoles, specifically designed catalytic systems are necessary. Microwave-assisted protocols offer a significant advantage in terms of reduced reaction times. Researchers are encouraged to consider the catalyst cost, reaction time, and substrate scope when selecting a method for their synthetic targets.
Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide
The aminophenyl-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminophenyl-pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity of Aminophenyl-Pyrazole Analogs
The biological activity of aminophenyl-pyrazole analogs is significantly influenced by the nature and position of substituents on both the pyrazole and the aminophenyl rings. The following tables summarize the quantitative data from various studies, highlighting key compounds and their corresponding biological activities.
Anticancer Activity
Aminophenyl-pyrazole derivatives have shown significant potential as anticancer agents, often targeting specific kinases involved in cell proliferation and survival.[1][2]
| Compound ID | Target Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| 11a | HeLa, MCF7, SKOV3, SKMEL28 | 4.63 - 9.45 | Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The specific combination of substituents at positions 1, 3, and 4 contributes to its potent antiproliferative profile.[3] | [3] |
| 2 | MCF-7, HepG2 | 6.57 (MCF-7), 8.86 (HepG2) | Pyrazole-thiophene hybrid. The thiophene moiety appears to enhance cytotoxic activity.[4] | [4] |
| 8 | MCF-7 | 8.08 | Pyrazole-thiophene hybrid, demonstrating selectivity towards the MCF-7 breast cancer cell line.[4] | [4] |
| 14 | MCF-7, HepG2 | 12.94 (MCF-7), 19.59 (HepG2) | Pyrazole-thiophene hybrid with moderate dual activity.[4] | [4] |
| 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Pyrazole benzothiazole hybrid. Electron-withdrawing groups on either ring A or ring B enhance growth inhibition.[1] | [1] |
| 26 | MCF7 | - (Potent) | Pyrazolone-pyrazole derivative with strong electron-donating methoxy groups at the 3 and 5 positions of the phenyl ring, leading to potent cytotoxicity.[1] | [1] |
| 32j | Anti-HIV | 6-fold more potent than lead | Optimization of the benzyl group and pyrazole ring with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group led to significantly increased anti-HIV activity.[5] | [5] |
| 12 | HepG-2, MCF-7, MDA-231, HCT-116, Caco-2 | 2.96 - 9.27 | 4-methoxyphenyl pyrimidine derivative with strong antiproliferative effects across multiple cell lines and potent dual inhibition of EGFR and VEGFR-2.[6] | [6] |
Kinase Inhibitory Activity
A significant number of aminophenyl-pyrazole analogs have been developed as potent kinase inhibitors, a key strategy in modern cancer therapy.[7][8]
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Key Structural Features & SAR Insights | Reference |
| 2 | Akt1 | IC50 = 1.3 | A rigid analog of a known pyrazole-based Akt1 kinase inhibitor, demonstrating high potency.[7] | [7] |
| 6 | Aurora A | IC50 = 160 | A pyrazole-based Aurora A kinase inhibitor. SAR studies indicated that a nitro group is more optimal than other substituents like hydrogen, methyl, methoxy, or chloro.[7] | [7] |
| 7 | Aurora A, Aurora B | IC50 = 28.9 (A), 2.2 (B) | Pyrazolyl benzimidazole derivative. A morpholino ring was found to be more favorable for activity than other cyclic or acyclic amines.[7] | [7] |
| 12 | EGFR, VEGFR-2 | IC50 = 71 (EGFR), 98 (VEGFR-2) | A 4-methoxyphenyl pyrimidine derivative that acts as a potent dual inhibitor of EGFR and VEGFR-2.[6] | [6] |
| 26 | VEGFR-2 | IC50 = 34,580 | Pyrazolone-pyrazole derivative with higher inhibitory activity against VEGFR-2 tyrosine kinase compared to sorafenib.[1] | [1] |
Antimicrobial and Anti-inflammatory Activities
The versatility of the aminophenyl-pyrazole scaffold extends to antimicrobial and anti-inflammatory applications.
| Compound Series | Target Organism/Assay | Activity Range (MIC or % Inhibition) | Key Structural Features & SAR Insights | Reference |
| AP-1 to AP-17 | Antifungal, Antimicrobial | Good activity for 7 out of 17 compounds | 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide scaffold with various aldehyde derivatives. Specific substitutions are crucial for activity.[9][10] | [9][10] |
| 3a-d | Antibacterial, Antifungal | Inhibition zone > 15 mm | 3-Aminopyrazole derivatives showed high activity against both bacteria and fungi.[11] | [11] |
| 6g, 6l, 7l | Antibacterial, Antifungal | MIC = 1-2 µg/mL | 1,3-diaryl pyrazole derivatives bearing aminoguanidine or furan-2-carbohydrazide moieties exhibited potent and broad-spectrum inhibitory activity.[12] | [12] |
| 7l | Anti-inflammatory | 93.59% inhibition | 1,3-diaryl pyrazole with a furan-2-carbohydrazide moiety showed more potent anti-inflammatory activity than ibuprofen and indomethacin.[12] | [12] |
| 35a, 35b | COX-2 Inhibition | IC50 = 0.55 - 0.61 µM | Celecoxib analogues linked to an oxime moiety as a nitric oxide donor showed high in vitro COX-2 inhibitory activity.[11] | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the SAR studies of aminophenyl-pyrazole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (aminophenyl-pyrazole analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against specific protein kinases.
-
Assay Components: The assay typically includes the recombinant kinase enzyme, a specific substrate (peptide or protein), ATP (adenosine triphosphate), and the test compound.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and test compound in a suitable buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in kinase activity compared to a control without the inhibitor. IC50 values are then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for understanding complex relationships in drug discovery. The following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.
Caption: General SAR for Anticancer Aminophenyl-Pyrazole Analogs.
Caption: A simplified workflow for a typical kinase inhibition assay.
Caption: SAR of 3-Amino-1H-pyrazole-based Kinase Inhibitors.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. design-synthesis-and-sar-studies-of-novel-4-methoxyphenyl-pyrazole-and-pyrimidine-derivatives-as-potential-dual-tyrosine-kinase-inhibitors-targeting-both-egfr-and-vegfr-2 - Ask this paper | Bohrium [bohrium.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Synthetic Route for Large-Scale Production of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potential synthetic routes for the large-scale production of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole, a key intermediate in pharmaceutical development. The routes are evaluated based on efficiency, scalability, and potential for industrial application. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most viable manufacturing process.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and cost-effective production of this intermediate is therefore of significant interest. This document outlines and compares two distinct synthetic strategies: a traditional linear approach (Route 1) and a more convergent approach utilizing a Suzuki-Miyaura coupling reaction (Route 2).
Route 1: Linear Synthesis via Nitrophenyl Intermediate
This route follows a classical three-step sequence involving the formation of the pyrazole ring, followed by bromination and subsequent reduction of a nitro group.
Overall Reaction Scheme:
Caption: Linear synthesis of this compound.
Experimental Protocols for Route 1
Step 1: Synthesis of 3-(4-Nitrophenyl)-1-methylpyrazole
A solution of 1-(4-nitrophenyl)ethanone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent is heated to form the corresponding enaminone. After cooling, methylhydrazine is added, and the mixture is refluxed to yield 3-(4-nitrophenyl)-1-methylpyrazole.
Step 2: Synthesis of 3-(4-Nitrophenyl)-4-bromo-1-methylpyrazole
To a solution of 3-(4-nitrophenyl)-1-methylpyrazole in a suitable solvent such as chloroform or acetic acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion, and the product is isolated by extraction and crystallization.
Step 3: Synthesis of this compound
The 3-(4-nitrophenyl)-4-bromo-1-methylpyrazole is dissolved in a solvent mixture, and a reducing agent such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., H2 over Pd/C), is employed to reduce the nitro group to the corresponding amine. The final product is isolated and purified.
Performance Data for Route 1 (Estimated)
| Step | Reaction | Key Reagents | Typical Yield | Purity | Reaction Time | Key Considerations |
| 1 | Pyrazole Formation | 1-(4-Nitrophenyl)ethanone, DMF-DMA, Methylhydrazine | 80-90% | >95% | 4-6 h | Exothermic reaction, control of temperature is crucial. |
| 2 | Bromination | NBS, Chloroform | 85-95% | >98% | 2-4 h | Regioselectivity can be an issue; potential for over-bromination. |
| 3 | Nitro Reduction | Fe/HCl or H2, Pd/C | 90-98% | >99% | 6-12 h | Catalyst handling and filtration on a large scale. |
| Overall | ~61-84% | 12-22 h |
Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling
This modern approach involves the synthesis of a pre-functionalized pyrazole core followed by a palladium-catalyzed cross-coupling reaction to introduce the aminophenyl moiety.
Overall Reaction Scheme:
Caption: Convergent synthesis via Suzuki-Miyaura coupling.
Experimental Protocols for Route 2
Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is reacted with hydroxylamine to form the corresponding oxime. Subsequent dehydration of the oxime yields the 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile.
Step 2: Synthesis of 3-(4-Aminophenyl)-1-methylpyrazole-4-carbonitrile via Suzuki-Miyaura Coupling
In a suitable solvent system (e.g., dioxane/water), 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile, (4-aminophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) are combined. The mixture is heated under an inert atmosphere until the reaction is complete. The product is then isolated.
Step 3 & 4: Conversion to the Final Product
The nitrile group of 3-(4-aminophenyl)-1-methylpyrazole-4-carbonitrile is first hydrolyzed to the corresponding carboxamide. The resulting amide then undergoes a Hofmann rearrangement to yield the final product, this compound.
Performance Data for Route 2 (Estimated)
| Step | Reaction | Key Reagents | Typical Yield | Purity | Reaction Time | Key Considerations |
| 1 | Pyrazole Precursor Synthesis | 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde, Hydroxylamine | 75-85% | >97% | 8-10 h | Multi-step process to obtain the starting material. |
| 2 | Suzuki-Miyaura Coupling | (4-Aminophenyl)boronic acid, Pd catalyst, Base | 70-90% | >98% | 12-24 h | Cost and removal of palladium catalyst. Availability of boronic acid. |
| 3 & 4 | Functional Group Transformation | Hydrolysis, Hofmann Rearrangement Reagents | 60-75% | >99% | 10-16 h | Handling of hazardous reagents in Hofmann rearrangement. |
| Overall | ~32-57% | 30-50 h |
Comparison and Recommendation
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis (Suzuki) |
| Overall Yield | Higher (estimated 61-84%) | Lower (estimated 32-57%) |
| Number of Steps | 3 | 4 (from a more complex starting material) |
| Scalability | Generally straightforward for each step. | Suzuki coupling can be challenging to scale up; catalyst cost and removal are significant factors. |
| Reagent Cost & Availability | Readily available and relatively inexpensive starting materials. | Palladium catalysts and boronic acids can be expensive. |
| Process Safety | Use of NBS and catalytic hydrogenation requires careful handling. | Palladium catalysts can be pyrophoric; Hofmann rearrangement involves hazardous reagents. |
| Flexibility for Analogs | Less flexible for modifying the aminophenyl ring. | Highly flexible; different boronic acids can be used to synthesize a variety of analogs. |
Workflow Comparison:
Caption: Comparison of workflows for the two synthetic routes.
Conclusion
For the large-scale, dedicated production of this compound, Route 1 (Linear Synthesis) appears to be the more viable option. Its advantages include a higher overall yield, fewer synthetic steps from simple starting materials, and the use of more cost-effective reagents. While it has its own safety considerations, the processes involved are generally well-established and more straightforward to scale up compared to the Suzuki-Miyaura coupling.
Route 2 (Convergent Synthesis) , while offering greater flexibility for the synthesis of analogs, suffers from a lower overall yield, a greater number of steps from a more complex precursor, and the high cost and technical challenges associated with scaling up palladium-catalyzed reactions. This route would be more suitable for research and development purposes or for the production of a library of related compounds where the cost of the catalyst can be justified by the value of the diverse products.
Further process optimization and a thorough cost analysis for both routes on a pilot scale are recommended before committing to a final manufacturing process.
Safety Operating Guide
Proper Disposal of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole (CAS No. 175276-41-2), a compound used in various research applications. The following procedures are based on general best practices for halogenated organic compounds and information from safety data sheets of structurally similar chemicals, in the absence of a specific SDS for this compound.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
II. Chemical and Physical Properties
Understanding the properties of this compound and related compounds is essential for safe handling and disposal.
| Property | This compound | 4-Bromo-1-methyl-1H-pyrazole |
| CAS Number | 175276-41-2[1] | 15803-02-8[2][3] |
| Molecular Formula | C10H10BrN3[1] | C4H5BrN2 |
| Molecular Weight | 252.11 g/mol [1] | 161.00 g/mol [4] |
| Form | Not specified | Liquid[4] |
| Boiling Point | Not specified | 185-188 °C/760 mmHg |
| Density | Not specified | 1.558 g/mL at 25 °C |
| Flash Point | Not specified | 93.3 °C (199.9 °F) |
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Chemical waste generators must consult these regulations to ensure complete and accurate classification of the waste.[5]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the waste of this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The container should be labeled as "Hazardous Waste" and include the chemical name and any known hazards (e.g., "Halogenated Organic Compound," "Irritant").
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[5]
-
-
Waste Collection and Removal:
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any labware that has come into contact with this compound.
-
Rinse the labware with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
After the initial solvent rinse, wash the labware with soap and water.
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, and if you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collect: Carefully sweep up or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office.
V. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is intended as a guide and is based on general laboratory safety principles and data from similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling. If an SDS for this compound is available, its recommendations should supersede the information in this document.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
